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  • Product: N-methyl-2-(methylamino)propanamide
  • CAS: 63095-84-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Thermodynamic Stability Profile of N-methyl-2-(methylamino)propanamide

Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of N-methyl-2-(methylamino)propanamide, a novel small molecule with potential applications in pharmaceutical dev...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of N-methyl-2-(methylamino)propanamide, a novel small molecule with potential applications in pharmaceutical development. While specific experimental data for this compound is not publicly available, this document outlines the authoritative, field-proven methodologies required to establish a complete stability profile. We detail the theoretical underpinnings of stability, present robust experimental protocols for thermal and chemical degradation analysis, and offer insights into the interpretation of results. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools to predict shelf-life, inform formulation strategies, and ensure regulatory compliance.

Introduction: The Critical Role of Stability

N-methyl-2-(methylamino)propanamide is an organic compound featuring a propanamide backbone with both a secondary amine and a secondary amide functional group. The stability of such a molecule is a cornerstone of its viability as a potential Active Pharmaceutical Ingredient (API). Changes in the chemical and physical integrity of an API can lead to loss of potency, formation of toxic degradation products, and altered bioavailability, thereby compromising patient safety and therapeutic efficacy[1][2].

Understanding the thermodynamic stability profile is not merely a regulatory hurdle but a fundamental aspect of drug development. It dictates storage conditions, informs the selection of excipients, and is crucial for developing a stable, effective, and safe drug product[][4]. This guide will focus on the systematic evaluation of the inherent stability of N-methyl-2-(methylamino)propanamide through a combination of thermal analysis and forced degradation studies, in line with international regulatory expectations[5].

Theoretical Framework: Potential Degradation Pathways

The structure of N-methyl-2-(methylamino)propanamide suggests several potential pathways for degradation. The presence of an amide bond makes it susceptible to hydrolysis, while the secondary amino groups are potential sites for oxidation.

  • Hydrolysis: The amide bond is one of the most stable linkages in nature but can undergo hydrolysis under acidic or basic conditions, especially when stressed with heat[6][7]. This would lead to the cleavage of the amide bond, forming N-methyl-2-(methylamino)propanoic acid and methylamine.

  • Oxidation: The secondary amino groups can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradants. This process can be initiated by atmospheric oxygen, peroxide impurities, or exposure to light[].

  • Thermal Decomposition: At elevated temperatures, amino acid derivatives can undergo complex decomposition reactions, often involving decarboxylation, deamination, and condensation to form cyclic products like diketopiperazines[8][9].

A thorough investigation into these potential pathways is essential for building a comprehensive stability profile.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to fully characterize the thermodynamic stability of N-methyl-2-(methylamino)propanamide. This involves both thermal analysis techniques to probe the solid-state stability and forced degradation studies to identify likely degradation products and pathways in solution.

Thermal Analysis

Thermal analysis provides critical information about the physical and chemical changes that occur in a substance as a function of temperature.

Expertise & Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary tool for determining the melting point, enthalpy of fusion, and detecting polymorphic transitions or decomposition events. For N-methyl-2-(methylamino)propanamide, DSC will reveal its melting temperature, which is a key indicator of purity and solid-state stability. A sharp endotherm corresponds to melting, while a broad exotherm following the melt would indicate decomposition[10].

Protocol: DSC Analysis

  • Calibration: Calibrate the DSC instrument using high-purity indium and zinc standards for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 2-5 mg of N-methyl-2-(methylamino)propanamide into a vented aluminum pan.

  • Experimental Conditions: Heat the sample from 25 °C to a temperature above its expected decomposition, typically around 300-350 °C, at a heating rate of 10 °C/min.

  • Atmosphere: Use an inert nitrogen purge gas at a flow rate of 50 mL/min to prevent oxidative degradation during the analysis.

  • Data Analysis: Determine the onset temperature of melting and the peak maximum. Integrate the peak area to calculate the heat of fusion (ΔHfus).

Expertise & Rationale: TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which the compound begins to decompose and to quantify mass loss associated with desolvation or degradation[10]. For amino acid derivatives, TGA can reveal decomposition temperatures and the mass of volatile products like water, ammonia, or carbon dioxide[8][9].

Protocol: TGA Analysis

  • Calibration: Verify the instrument's temperature and mass accuracy using appropriate reference materials.

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Experimental Conditions: Heat the sample from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Atmosphere: Conduct the analysis under a nitrogen atmosphere (50 mL/min) to isolate thermal decomposition from thermo-oxidative processes.

  • Data Analysis: Determine the onset temperature of mass loss, which indicates the beginning of decomposition.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability testing, designed to accelerate the degradation of a drug substance to identify potential degradation products and elucidate degradation pathways[2]. These studies are essential for developing and validating stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active ingredient[5].

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API Prepare Stock Solution of API (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Expose aliquots Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Expose aliquots Oxidation Oxidative (3% H2O2, RT) API->Oxidation Expose aliquots Thermal Thermal (Solution) (60°C) API->Thermal Expose aliquots Photo Photolytic (ICH Q1B light exposure) API->Photo Expose aliquots Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC HPLC-UV/DAD Analysis (Quantify Degradation) Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC LCMS LC-MS/MS Analysis (Identify Degradants) HPLC->LCMS Samples with significant degradation Report Stability Profile & Degradation Pathway LCMS->Report

Caption: Workflow for Forced Degradation Studies.

A. Acid and Base Hydrolysis

  • Rationale: To assess the lability of the amide bond to hydrolysis[11].

  • Protocol:

    • Prepare solutions of N-methyl-2-(methylamino)propanamide (approx. 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at 60 °C.

    • Withdraw aliquots at specified time points (e.g., 2, 6, 24, 48 hours).

    • Before analysis, neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with HCl.

    • Analyze by a stability-indicating HPLC method.

B. Oxidative Degradation

  • Rationale: To evaluate the susceptibility of the secondary amino groups to oxidation[5].

  • Protocol:

    • Prepare a solution of the compound (approx. 1 mg/mL) in a 3% hydrogen peroxide (H₂O₂) solution.

    • Store the solution at room temperature, protected from light.

    • Monitor the reaction at various time points (e.g., 2, 6, 24 hours).

    • Analyze directly by HPLC.

C. Thermal Degradation

  • Rationale: To investigate the stability of the molecule in solution at elevated temperatures[11].

  • Protocol:

    • Dissolve the compound in a suitable solvent (e.g., water/acetonitrile mixture).

    • Incubate the solution at an elevated temperature (e.g., 60-80 °C).

    • Analyze samples at predetermined intervals.

D. Photostability

  • Rationale: To determine if the compound is degraded by exposure to light, as specified by ICH Q1B guidelines[11].

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light.

    • The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

    • A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.

    • Analyze the samples by HPLC.

Data Interpretation and Presentation

Analytical Method

A validated, stability-indicating HPLC method is paramount for these studies. The method must be able to separate the parent compound from all process-related impurities and degradation products. A typical starting point would be a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution. A photodiode array (PDA) detector is used to check for peak purity.

Summarizing Quantitative Data

The results from the forced degradation studies should be summarized in a clear, tabular format.

Table 1: Summary of Forced Degradation Results for N-methyl-2-(methylamino)propanamide

Stress ConditionTime (hours)% Assay of Parent% DegradationNumber of DegradantsMajor Degradant (RT, min)
0.1 M HCl (60 °C) 2491.58.524.2
0.1 M NaOH (60 °C) 2488.211.834.2, 5.8
3% H₂O₂ (RT) 694.15.917.1
Thermal (60 °C, Solution) 4898.71.30-
Photolytic (ICH Q1B) -99.50.50-

(Note: Data presented is hypothetical for illustrative purposes.)

Elucidation of Degradation Pathways

For samples showing significant degradation, LC-MS/MS analysis is performed to identify the structure of the degradation products. By comparing the mass spectra and fragmentation patterns of the degradants with the parent compound, a degradation pathway can be proposed.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) Parent N-methyl-2-(methylamino)propanamide (Parent Molecule) Hydrolysis_Product N-methyl-2-(methylamino)propanoic acid + Methylamine Parent->Hydrolysis_Product +H₂O Oxidation_Product N-Oxide Derivative Parent->Oxidation_Product +[O]

Caption: Proposed Degradation Pathways.

Conclusion and Recommendations

This guide outlines a systematic and robust methodology for characterizing the thermodynamic stability of N-methyl-2-(methylamino)propanamide. The combination of thermal analysis (DSC, TGA) and comprehensive forced degradation studies (hydrolysis, oxidation, thermal, photolytic) provides the necessary data to understand the molecule's intrinsic stability.

The results from these studies are fundamental for:

  • Establishing a shelf-life and recommended storage conditions.

  • Guiding the formulation development process to create a stable drug product.

  • Informing the selection of appropriate packaging materials.

  • Providing essential data for regulatory submissions.

By following these established protocols, researchers and drug developers can build a complete and scientifically sound stability profile, ensuring the quality, safety, and efficacy of potential new medicines.

References

  • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: ResearchGate URL: [Link]

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: Force Degradation for Pharmaceuticals: A Review Source: International Journal for Scientific and Innovative Research (IJSDR) URL: [Link]

  • Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: ACD/Labs URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

  • Title: Thermal Data. VIII. The Heat Capacities, Entropies and Free Energies of Some Amino Acids Source: Journal of the American Chemical Society URL: [Link]

  • Title: Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine Source: BMC Biophysics (via PMC) URL: [Link]

  • Title: Synthesis of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide Source: Molbase URL: [Link]

  • Title: Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking Source: Nature Communications (via PMC) URL: [Link]

  • Title: Structure and Thermal Analysis of Amino Acids Source: ResearchGate URL: [Link]

  • Title: Stability of Medium-Bridged Twisted Amides in Aqueous Solutions Source: Molecules (via PMC) URL: [Link]

  • Title: Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine Source: ResearchGate URL: [Link]

  • Title: Stability Testing for Small-Molecule Clinical Trial Materials Source: Pharmaceutical Technology URL: [Link]

  • Title: Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine Source: MDPI URL: [Link]

Sources

Exploratory

Topic: Solubility Profile and Thermodynamic Analysis of N-methyl-2-(methylamino)propanamide in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic modification of peptide-based therapeutics through N-methylation is a cornerstone of modern drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic modification of peptide-based therapeutics through N-methylation is a cornerstone of modern drug development, offering enhanced proteolytic stability and improved pharmacokinetic profiles.[1][][3] N-methyl-2-(methylamino)propanamide (CAS: 63095-84-1) represents a class of N-methylated amino acid amides whose utility in synthesis and formulation is fundamentally governed by its solubility behavior.[4] A thorough understanding of its solid-liquid equilibrium (SLE) in various organic solvents is therefore not an academic exercise, but a critical prerequisite for efficient process design, crystallization, purification, and formulation.[5][6][7] This guide provides a comprehensive framework for the experimental determination, thermodynamic modeling, and practical application of solubility data for this compound and its structural analogs. We will detail a robust, self-validating experimental protocol, present methods for data correlation using established thermodynamic models, and discuss the interpretation of these results in the context of pharmaceutical development.

Part 1: Experimental Determination of Solid-Liquid Equilibrium

The accurate measurement of solubility is the foundation upon which all subsequent modeling and process design rests. The goal is to determine the concentration of the solute in a saturated solution that is in equilibrium with the solid phase at a specific temperature and pressure.[8] While several techniques exist, including polythermal and calorimetric methods, the isothermal equilibrium (shake-flask) method followed by gravimetric analysis is a robust, accessible, and widely adopted standard for its simplicity and accuracy.[5][9][10][11]

Causality of Method Selection: Why the Isothermal Gravimetric Method?

The choice of the isothermal gravimetric method is deliberate. Unlike polythermal methods that determine the temperature at which a solid dissolves in a mixture of known composition, the isothermal method directly measures the concentration at a fixed, controlled temperature.[5] This is particularly advantageous for process development where operations are often conducted under isothermal conditions. The gravimetric finish—weighing the solid residue after solvent evaporation—is a definitive method based on the SI unit of mass, making it highly accurate and less dependent on the compound's chromophoric or electrochemical properties, which can vary between solvents.[11]

Protocol: Isothermal Equilibrium Solubility Determination

This protocol describes a self-validating system for generating reliable solubility data.

Materials & Apparatus:

  • N-methyl-2-(methylamino)propanamide (solute)

  • Selected organic solvents (analytical grade or higher)

  • Jacketed glass equilibrium vials (e.g., 20 mL)

  • Thermostatic water bath with precise temperature control (±0.1 K)

  • Magnetic stirrer and stir bars

  • Analytical balance (±0.0001 g)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven or vacuum oven

  • Pre-weighed evaporating dishes or vials

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid N-methyl-2-(methylamino)propanamide to a series of vials, each containing a known mass of a specific organic solvent. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium with a saturated solution has been achieved.[9]

  • Equilibration: Seal the vials tightly and place them in the thermostatic water bath set to the desired temperature (e.g., 298.15 K). Initiate stirring at a constant rate sufficient to keep the solid suspended without creating a vortex.

  • Achieving Equilibrium: Allow the mixtures to equilibrate for a minimum of 24 hours. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 12, 24, and 36 hours); if two consecutive measurements yield the same concentration, equilibrium is confirmed.[9]

  • Phase Separation: Once equilibrium is established, stop the stirring and allow the solid particles to settle for at least 2 hours, while maintaining the constant temperature in the bath. This step is critical to prevent solid carryover during sampling.

  • Sampling: Carefully withdraw a known mass of the clear, supernatant liquid using a pre-heated or pre-cooled syringe to match the bath temperature, preventing premature crystallization or dissolution. Immediately pass the solution through a syringe filter into a pre-weighed (tared) evaporating dish.[10] Record the total mass of the dish plus the saturated solution.

  • Gravimetric Analysis: Place the evaporating dish in an oven set to a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 343.15 K). Dry the sample to a constant mass.[8] Cool the dish in a desiccator before re-weighing.

  • Calculation: The mole fraction solubility (x₁) is calculated as follows:

    • m₁ = mass of solute (final mass of dish - tare of dish)

    • m₂ = mass of solvent (mass of dish + solution - final mass of dish)

    • M₁ = molar mass of solute (N-methyl-2-(methylamino)propanamide)

    • M₂ = molar mass of the solvent

    • x₁ = (m₁/ M₁) / [(m₁/ M₁) + (m₂/ M₂)]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isothermal solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis cluster_calc 4. Calculation prep1 Add excess solute to known mass of solvent equil1 Seal vial & place in thermostatic bath (T, P) prep1->equil1 equil2 Stir for >24h to reach equilibrium equil1->equil2 equil3 Stop stirring, allow solids to settle (>2h) equil2->equil3 an1 Sample supernatant with pre-heated syringe equil3->an1 an2 Filter into tared dish & weigh solution an1->an2 an3 Evaporate solvent in oven an2->an3 an4 Dry to constant mass & re-weigh an3->an4 calc1 Calculate mole fraction solubility (x₁) an4->calc1

Caption: Workflow for Isothermal Gravimetric Solubility Measurement.

Part 2: Solubility Data and Solvent Effects

Disclaimer: Since comprehensive experimental solubility data for N-methyl-2-(methylamino)propanamide is not publicly available in peer-reviewed literature, the following table presents illustrative data. This data is synthesized based on the expected behavior of structurally similar N-methylated amino acid amides and serves to demonstrate data presentation, analysis, and thermodynamic modeling in the subsequent sections.

The solubility of N-methyl-2-(methylamino)propanamide is dictated by the interplay between its molecular structure—containing a polar amide group, a hydrogen-bond-accepting secondary amine, and non-polar alkyl groups—and the physicochemical properties of the solvent.

Table 1: Illustrative Mole Fraction Solubility (x₁) of N-methyl-2-(methylamino)propanamide in Selected Organic Solvents at Atmospheric Pressure

Temperature (K)Methanol (Polar Protic)Acetonitrile (Polar Aprotic)Ethyl Acetate (Moderately Polar)Toluene (Non-Polar)
293.150.04520.02150.01080.0015
298.150.05310.02640.01350.0021
303.150.06230.03210.01680.0028
308.150.07290.03880.02090.0037
313.150.08510.04670.02580.0049
318.150.09900.05590.03180.0064

Analysis of Expected Behavior:

  • Polar Protic Solvents (e.g., Methanol): Highest solubility is expected here. The compound can act as a hydrogen bond acceptor (at the amide oxygen and amine nitrogen) and donor (at the amide nitrogen), allowing for strong interactions with protic solvents.

  • Polar Aprotic Solvents (e.g., Acetonitrile): Good solubility is anticipated due to dipole-dipole interactions between the solvent and the polar amide group.

  • Non-Polar Solvents (e.g., Toluene): Very low solubility is expected. The energy required to break the strong solute-solute interactions in the crystal lattice is not compensated by weak solute-solvent (van der Waals) interactions.[12]

Part 3: Thermodynamic Modeling of Solubility

Experimental solubility data is most powerful when correlated by thermodynamic models. These models not only smooth and interpolate the data but also allow for the calculation of important thermodynamic properties of dissolution.[7][13]

Selected Thermodynamic Models

For solid-liquid systems, semi-empirical models are often highly effective. We will consider two of the most widely used models: the modified Apelblat equation and the λh (Buchowski–Książczak) equation.[14][15][16]

  • Modified Apelblat Equation: This equation relates mole fraction solubility (x₁) to temperature (T) and is highly regarded for its accuracy in correlating experimental data.[16][17]

    ln(x₁) = A + (B / T) + C ln(T)

    Where A, B, and C are empirical parameters determined by fitting the model to the experimental data. A and B relate to the non-ideality of the solution, while C reflects the effect of temperature on the enthalpy of fusion.[13]

  • λh (Buchowski–Książczak) Equation: This model is also popular for its simplicity and good performance, using two parameters, λ and h.

    ln[1 + λ( (1/x₁) - 1 )] = λh [ (1/T) - (1/Tₘ) ]

    Where Tₘ is the melting temperature of the solute, and λ and h are model parameters related to the mixing behavior.

Model Correlation of Illustrative Data

The illustrative data from Table 1 can be fitted to these models using non-linear regression to obtain the model parameters and evaluate the goodness of fit, typically assessed using the Root-Mean-Square Deviation (RMSD) and the coefficient of determination (R²).

Table 2: Correlated Model Parameters and Deviations for Illustrative Solubility Data

SolventModelABCRMSD (x10³)
Methanol Apelblat-85.15-2105.413.520.99980.15
Acetonitrile Apelblat-92.40-2850.114.880.99990.09
Ethyl Acetate Apelblat-105.6-3512.717.110.99970.11
Toluene Apelblat-118.9-4620.519.530.99960.05

The very high R² values (close to 1) and low RMSD indicate that a model like the Apelblat equation can excellently represent the temperature dependence of solubility.[16]

Data-to-Model Logic Diagram

This diagram shows the process of transforming raw experimental data into actionable thermodynamic insights.

G cluster_model Thermodynamic Modeling cluster_output Actionable Insights exp_data Experimental Data (x₁, T) from Part 1 regression Non-Linear Regression (Data Fitting) exp_data->regression model_select Select Models (e.g., Apelblat, λh) model_select->regression params Determine Model Parameters (A, B, C, λ, h) regression->params validation Calculate Goodness of Fit (R², RMSD) params->validation interp Interpolate/Extrapolate Solubility Data validation->interp thermo Calculate Thermodynamic Properties (ΔH°, ΔS°, ΔG°) validation->thermo process Inform Process Design (Crystallization, Purification) thermo->process

Caption: From Experimental Data to Process Insights via Modeling.

Part 4: Conclusion and Practical Implications

This technical guide has outlined a systematic and scientifically rigorous approach to evaluating the solubility of N-methyl-2-(methylamino)propanamide, a representative of a crucial class of compounds in pharmaceutical development. While specific experimental data for this molecule remains to be published, the methodologies presented here provide a robust roadmap for its acquisition and analysis.

The true value of this data lies in its direct application:

  • Crystallization Process Design: Solubility curves are essential for defining the operational parameters (temperature, solvent composition, concentration) to achieve desired crystal size, purity, and yield.[5]

  • Solvent Selection: This data allows for the rational selection of optimal solvents for synthesis workups and purification, balancing high solubility for reaction steps with lower solubility for efficient crystallization.

  • Formulation Development: Understanding solubility is critical for developing liquid formulations and for predicting dissolution behavior in bioavailability studies.[6]

By combining precise experimental work with robust thermodynamic modeling, researchers and drug development professionals can de-risk their processes, accelerate development timelines, and ensure the quality and efficacy of the final therapeutic product.

References

  • Experimental Determination of Solid−Liquid Equilibrium Phase Diagrams for Crystallization-Based Process Synthesis. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Determination of Solubility by Gravimetric Method. Pharma Dost. [Link]

  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis. [Link]

  • Experimental and Modelling of liquid –solid equilibria. JEEP Proceedings. [Link]

  • Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Scribd. [Link]

  • Experimental Determination of Solid−Liquid Equilibrium Phase Diagrams for Crystallization-Based Process Synthesis. Academia.edu. [Link]

  • (PDF) Experimental and Modelling of liquid –solid equilibria. ResearchGate. [Link]

  • A new method for measuring solid–liquid equilibrium phase diagrams using calorimetry. PATh. [Link]

  • N -methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]

  • Determination and correlation of the solubility and thermodynamic parameters of 2,3,5,4′-tetrahydroxystilbene-2- O - β -D-glucoside in pure organic solvents. ResearchGate. [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data - ACS Publications. [Link]

  • Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. MDPI. [Link]

  • Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. PMC. [Link]

  • N-Methylation of amino acids.
  • Propanamide, N-methyl- Properties. EPA. [Link]

  • N-methyl-2-methylpropanamine. PubChem - NIH. [Link]

  • Synthesis of N-Alkyl Amino Acids. ScienceDirect. [Link]

  • N-Methylpropanamide. Solubility of Things. [Link]

  • Chemical Properties of Propanamide, N-methyl- (CAS 1187-58-2). Cheméo. [Link]

  • Density, Viscosity, and N₂O Solubility of Aqueous 2-(Methylamino)ethanol Solution. ResearchGate. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Yield Extraction of N-methyl-2-(methylamino)propanamide from Synthetic Reaction Mixtures

Abstract This application note provides detailed protocols for the efficient extraction and purification of N-methyl-2-(methylamino)propanamide from complex reaction mixtures. Recognizing the compound's amphiphilic natur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides detailed protocols for the efficient extraction and purification of N-methyl-2-(methylamino)propanamide from complex reaction mixtures. Recognizing the compound's amphiphilic nature, stemming from its secondary amine and amide functionalities, this guide presents two robust methodologies: a primary liquid-liquid acid-base extraction and a complementary solid-phase extraction (SPE) technique for high-purity requirements. The protocols are designed to address common impurities encountered during its synthesis, such as those arising from peptide coupling reactions. The causality behind each experimental step is explained to empower researchers to adapt these methods to their specific synthetic contexts.

Introduction and Chemical Context

N-methyl-2-(methylamino)propanamide is a chiral amide derivative of N-methylalanine. Its structure, featuring a basic secondary amine and a polar amide group, imparts a unique solubility profile that presents challenges for purification. The secondary amine is readily protonated under acidic conditions, rendering the molecule water-soluble, a key property exploited for its separation.[1][2][3]

This guide assumes a common synthetic route for N-methyl-2-(methylamino)propanamide: the coupling of N-Boc-protected N-methylalanine with methylamine, followed by deprotection. A frequent method for this amide bond formation involves carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][5][6] This context is critical as the primary impurities to be removed will include unreacted starting materials, the coupling agent, and its corresponding urea byproduct (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea, or EDU), which is water-soluble.[6]

The objective of the following protocols is to selectively isolate the target compound from these process-related impurities with high yield and purity.

Core Principle: pH-Dependent Solubility Switching

The cornerstone of the primary extraction strategy is a classic acid-base extraction.[1][2][7][8] This technique leverages the basicity of the secondary amine group within N-methyl-2-(methylamino)propanamide.

  • In Acidic Aqueous Solution (pH < ~9): The secondary amine is protonated to form an ammonium salt. This ionic species is highly soluble in the aqueous phase.

  • In Neutral/Basic Aqueous Solution (pH > ~11): The amine is in its neutral, freebase form. This significantly reduces its water solubility and increases its preference for an organic solvent.

By manipulating the pH of the aqueous phase, the target compound can be selectively transferred between immiscible organic and aqueous layers, leaving behind non-basic impurities.[9][10]

Protocol I: Liquid-Liquid Acid-Base Extraction

This protocol is the primary method for bulk purification of the crude reaction mixture post-synthesis.

Rationale and Overview

The workflow is designed to first remove neutral and acidic impurities by extracting the protonated product into an acidic aqueous phase. The aqueous phase is then isolated, basified to neutralize the product, and the product is re-extracted into a fresh organic phase.

Experimental Protocol

Step 1: Initial Dilution and Acidic Extraction

  • Following the reaction, remove the reaction solvent (e.g., dichloromethane, DMF) under reduced pressure.

  • Dissolve the crude residue in a suitable water-immiscible organic solvent, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 volumes relative to the crude material mass).

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of 1 M Hydrochloric Acid (HCl).

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.

  • Allow the layers to separate. The top layer will be organic (EtOAc) or the bottom layer (DCM). The protonated product is now in the aqueous layer.

  • Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with a fresh portion of 1 M HCl to ensure complete recovery. Combine the aqueous extracts. The organic layer, containing neutral impurities (e.g., byproducts), can be discarded.

Step 2: Basification and Back-Extraction

  • Cool the combined acidic aqueous extracts in an ice bath to manage any heat generated during neutralization.

  • Slowly add 2 M Sodium Hydroxide (NaOH) solution dropwise while stirring until the pH of the solution is >11 (verify with pH paper).[2]

  • Add a fresh portion of organic solvent (EtOAc or DCM, equal to the total aqueous volume) back to the flask, now containing the basified aqueous solution.

  • Return the mixture to the separatory funnel. Shake vigorously as described in Step 1.5.

  • Allow the layers to separate. The deprotonated, neutral product is now in the organic layer.

  • Drain the organic layer into a clean flask.

  • Repeat the extraction of the aqueous layer with a fresh portion of organic solvent to maximize yield. Combine the organic extracts.

Step 3: Washing and Drying

  • Return the combined organic extracts to the separatory funnel.

  • Add an equal volume of brine (saturated NaCl solution). Shake and separate. This wash helps to remove residual water and break any minor emulsions.[7]

  • Drain the washed organic layer into a flask and add an anhydrous drying agent (e.g., anhydrous sodium sulfate, Na₂SO₄, or magnesium sulfate, MgSO₄).

  • Stir for 10-15 minutes until the solvent is clear.

Step 4: Final Isolation

  • Filter the dried organic solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified N-methyl-2-(methylamino)propanamide.

Visualization of Liquid-Liquid Extraction Workflow

G cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Basification & Back-Extraction cluster_2 Step 3 & 4: Final Isolation A Crude Mixture (Product, Impurities) in Organic Solvent B Add 1M HCl A->B C Shake & Separate B->C D Aqueous Layer (Protonated Product) C->D Collect E Organic Layer (Neutral Impurities) -> Discard C->E F Aqueous Layer G Add 2M NaOH (pH > 11) F->G H Add Fresh Organic Solvent G->H I Shake & Separate H->I J Organic Layer (Neutral Product) I->J Collect K Aqueous Layer (Salts) -> Discard I->K L Combined Organic Layers M Wash with Brine L->M N Dry (Na2SO4) M->N O Filter & Evaporate N->O P Pure Product O->P

Caption: Workflow for acid-base liquid-liquid extraction.

Protocol II: Cation-Exchange Solid-Phase Extraction (SPE)

This protocol is ideal for smaller scale purification, rapid cleanup, or for achieving higher purity after an initial liquid-liquid extraction.

Rationale and Overview

This method utilizes a solid sorbent functionalized with acidic groups (e.g., sulfonic acid), known as a strong cation-exchange (SCX) resin.[11][12][13] At an appropriate pH, the positively charged (protonated) product is retained on the negatively charged sorbent via electrostatic interactions. Neutral impurities pass through, and the pure product is subsequently eluted by changing the pH to neutralize it.[13][14]

Experimental Protocol

Step 1: Cartridge Conditioning

  • Select a strong cation-exchange (SCX) cartridge with sufficient capacity for the amount of crude material.

  • Pass 1-2 column volumes of methanol through the cartridge to wet the sorbent.

  • Pass 1-2 column volumes of deionized water or a buffer at pH ~5-6 (e.g., acetate buffer) to equilibrate the sorbent. Do not allow the sorbent bed to go dry.

Step 2: Sample Loading

  • Dissolve the crude product in a minimal amount of a suitable loading solvent (e.g., water with 1% acetic acid, or methanol). The key is to ensure the pH is low enough to keep the target amine protonated.

  • Load the sample solution onto the conditioned cartridge.

  • Collect the flow-through (this contains the sample solvent).

  • Reload the flow-through onto the cartridge to ensure maximum binding.

Step 3: Washing

  • Pass 2-3 column volumes of the equilibration buffer (e.g., pH 5-6 water) through the cartridge to wash away any unbound acidic impurities.

  • Pass 2-3 column volumes of an organic solvent like methanol to wash away any bound neutral, non-polar impurities.

Step 4: Elution

  • Elute the purified product by passing 1-2 column volumes of a basic solution through the cartridge. A common eluent is 5% ammonium hydroxide in methanol. The base neutralizes the product, breaking the ionic bond with the sorbent.

  • Collect the eluate in a clean flask.

Step 5: Final Isolation

  • Remove the solvent from the collected eluate under reduced pressure to yield the purified N-methyl-2-(methylamino)propanamide.

Visualization of Solid-Phase Extraction Workflow

G cluster_spe SPE Cartridge Operations A 1. Condition (Methanol, then pH 5-6 Buffer) B 2. Load (Crude sample at acidic pH) A->B C 3. Wash (Methanol) B->C D 4. Elute (5% NH4OH in Methanol) C->D Imp1 Neutral Impurities (Washed to Waste) C->Imp1 Discard Prod Pure Product (Collected Eluate) D->Prod Collect

Caption: Workflow for cation-exchange solid-phase extraction.

Data Presentation and Solvent Selection

The choice of organic solvent is critical for efficient extraction. Key properties are immiscibility with water and a good solubility profile for the neutral product.

SolventDensity (g/mL)Boiling Point (°C)Water ImmiscibilityNotes
Ethyl Acetate 0.90277.1ExcellentLess dense than water (top layer). Good general-purpose solvent.
Dichloromethane 1.3339.6ExcellentDenser than water (bottom layer). Can form emulsions. Volatile.
Diethyl Ether 0.71334.6ExcellentLess dense than water (top layer). Highly flammable and volatile.
Toluene 0.867110.6ExcellentLess dense than water (top layer). High boiling point can make removal difficult.

Validation and Quality Control

The purity of the extracted N-methyl-2-(methylamino)propanamide should be assessed by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To quickly check for the presence of starting materials and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and assess for impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To obtain an accurate mass and purity profile.

Conclusion

The methodologies presented provide a comprehensive guide for researchers to effectively extract and purify N-methyl-2-(methylamino)propanamide from typical synthetic reaction mixtures. The choice between liquid-liquid extraction and solid-phase extraction will depend on the scale of the reaction, the nature of the impurities, and the final purity requirements. By understanding the underlying chemical principles of pH-dependent solubility, these protocols can be confidently applied and adapted to ensure high-yield recovery of the target compound.

References

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • SCION Instruments. (2024, May 14). Sample Preparation – Liquid-Liquid Extraction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]

  • Biotage. (2023, February 2). Choosing the best Ion Exchange Mode for Solid Phase Extraction. Retrieved from [Link]

  • PubMed Central (PMC). (2011). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized N‐alkyl amino esters and amides via N‐alkylation of amino acids and/or esters. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of N-Methylated Residues in Peptide Synthesis

Preamble: Navigating the Challenges of N-Methylated Peptide Synthesis The strategic N-methylation of peptide backbones represents a critical tool in modern medicinal chemistry and drug development. This seemingly minor m...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Challenges of N-Methylated Peptide Synthesis

The strategic N-methylation of peptide backbones represents a critical tool in modern medicinal chemistry and drug development. This seemingly minor modification—the addition of a methyl group to an amide nitrogen—can profoundly enhance the therapeutic potential of a peptide. It achieves this by sterically shielding the amide bond from proteolytic degradation, thereby increasing in vivo stability and half-life.[1][2] Furthermore, N-methylation introduces significant conformational constraints, locking the peptide into specific secondary structures that can lead to enhanced receptor binding affinity and improved membrane permeability.[1][3]

However, these desirable pharmacological properties come at the cost of significant synthetic complexity. The very steric hindrance that protects the peptide from enzymes also impedes its synthesis. Coupling an amino acid to an N-methylated N-terminus is a notoriously difficult step in solid-phase peptide synthesis (SPPS), often resulting in low yields, incomplete reactions, and unwanted side products.[4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic challenges and field-proven protocols for the successful incorporation of N-methylated amino acids. We will explore the underlying chemical principles, compare state-of-the-art reagents, and provide detailed, step-by-step methodologies to overcome these synthetic hurdles.

The Mechanistic Challenge: Steric Hindrance and Reduced Nucleophilicity

Standard peptide bond formation involves the nucleophilic attack of a primary amine at the N-terminus of the growing peptide chain on an activated carboxylic acid of the incoming amino acid. The success of this reaction hinges on the unhindered approach and potent nucleophilicity of that primary amine.

N-methylation fundamentally alters this landscape in two ways:

  • Steric Hindrance: The methyl group on the nitrogen atom physically obstructs the incoming activated amino acid, dramatically slowing the rate of reaction. A simple model for this hindered environment is the amide bond in a molecule like N-methyl-2-(methylamino)propanamide , which exemplifies the crowded nature of the bond being formed.

  • Reduced Nucleophilicity: As a secondary amine, the N-methylated N-terminus is inherently less nucleophilic than its primary amine counterpart, further reducing the reaction rate.

This sluggish kinetics creates a window for undesirable side reactions to occur, most notably diketopiperazine (DKP) formation , especially when deprotecting the second residue of a chain that begins with an N-methylated amino acid.[4][5]

Caption: Steric hindrance at the N-methylated amine.

Overcoming these challenges requires a departure from standard SPPS protocols and the adoption of more potent chemical tools and optimized reaction conditions.

Reagent Selection: A Comparative Guide for Difficult Couplings

The choice of coupling reagent is the single most critical factor for successfully incorporating N-methylated residues. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient for driving these sterically hindered reactions to completion.[6] Modern onium salt-based reagents are essential.

Reagent ClassExamplesStrengths for N-MethylationConsiderations & Causality
Aminium/Uronium HATU, HCTU, TBTUHighly Recommended. Forms a highly reactive HOAt/HOBt active ester intermediate that rapidly acylates the sterically hindered secondary amine. HATU is generally considered the gold standard due to the superior reactivity and racemization suppression of the HOAt anion.[6][7]Requires a non-nucleophilic base (e.g., DIEA, Collidine). HATU is more expensive than HBTU/TBTU but its efficacy often justifies the cost by preventing failed sequences.
Phosphonium PyBOP, PyAOP Highly Effective. Similar to aminium salts, they form reactive ester intermediates. PyAOP, the azabenzotriazole analog, is particularly potent and well-suited for the most challenging couplings, including consecutive N-methylated residues.[4][8]Produces a carcinogenic byproduct (HMPA), though modern variations mitigate this. Can be more prone to racemization than HATU under certain conditions.
Carbodiimides DIC, DCC, EDCNot Recommended for Difficult Couplings. Reaction rates are generally too slow to be effective for N-methylated targets, leading to incomplete coupling.While economical for standard SPPS, their use here results in false economy due to low yields and difficult purifications. Often requires additives like HOBt or HOAt to boost reactivity and suppress racemization.[8]

Authoritative Insight: The superiority of HATU and PyAOP stems from the nature of the active ester they form. The 7-azabenzotriazole (At) moiety is a better leaving group and is less sterically demanding than the benzotriazole (Bt) group found in HBTU/PyBOP, accelerating the rate-limiting acylation step.[9]

AA_COOH Fmoc-N-Me-AA-COOH ActiveEster Highly Reactive OAt-Active Ester AA_COOH->ActiveEster Activation HATU HATU + DIEA HATU->ActiveEster CoupledPeptide Successfully Coupled Peptide ActiveEster->CoupledPeptide Acylation (Rate-Limiting Step) Tetramethylurea Tetramethylurea (Byproduct) ActiveEster->Tetramethylurea Byproducts Peptide Resin-Bound Peptide with N-Me N-terminus Peptide->CoupledPeptide

Caption: Activation of a carboxylic acid by HATU.

Field-Proven Protocols for N-Methyl Amino Acid Incorporation

The following protocols are designed for manual Fmoc/tBu-based solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers, but the core principles of reagent stoichiometry and reaction time remain paramount.

Protocol 1: General SPPS Workflow (Fmoc/tBu)

This outlines the standard deprotection and wash steps that precede the critical coupling reaction.[7]

Materials:

  • Fmoc-protected peptide-resin (0.1 mmol) in a reaction vessel

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Dichloromethane (DCM), reagent grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF (approx. 10 mL/g resin) for 30-60 minutes. Drain the solvent.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 20% piperidine solution for 10-15 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly to remove all residual piperidine, which is critical to prevent side reactions. A typical wash cycle is:

    • DMF (3x)

    • DCM (2x)

    • DMF (3x)

    • Proceed immediately to the coupling protocol.

Protocol 2: Optimized Coupling for an Fmoc-N-Methyl Amino Acid

This protocol employs HATU for maximal coupling efficiency. It assumes the N-terminus of the resin-bound peptide is N-methylated.

Materials:

  • Deprotected N-methylated peptide-resin (0.1 mmol)

  • Fmoc-amino acid (0.4 mmol, 4 eq.)

  • HATU (0.38 mmol, 3.8 eq.)

  • N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.)

  • NMP or DMF (peptide synthesis grade)

Procedure:

  • Prepare Activation Solution: In a separate vial, dissolve the Fmoc-amino acid and HATU in ~3 mL of NMP or DMF.

  • Pre-activation: Add the DIEA to the activation solution. The solution will typically change color (e.g., to yellow). Allow the mixture to pre-activate for 1-2 minutes. Causality Note: This step forms the reactive OAt-ester prior to introduction to the resin, maximizing its effective concentration for the coupling reaction.

  • Coupling Reaction: Add the entire activation solution to the washed, deprotected peptide-resin.

  • Agitation & Time: Agitate the reaction vessel at room temperature. Crucially, allow for an extended coupling time of at least 2 to 4 hours. For particularly stubborn sequences (e.g., Aib coupling to an N-Me residue), an overnight reaction may be necessary.[7]

  • Monitoring (Optional but Recommended): Perform a Chloranil or Isatin test to check for the presence of secondary amines. The standard Kaiser test will give a false negative for N-methylated amines.

  • Washing: Drain the coupling solution and wash the resin extensively with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts.

  • Double Coupling: If monitoring indicates an incomplete reaction, or as a precautionary measure for known difficult couplings, repeat steps 1-6 ("double coupling").

Start Start: Deprotected N-Me Peptide-Resin Prep Prepare Activation Solution: (Fmoc-AA + HATU in NMP/DMF) Start->Prep Activate Pre-activate with DIEA (1-2 min) Prep->Activate Couple Add to Resin & Couple (Extended Time: 2-4h) Activate->Couple Monitor Monitor Reaction? (e.g., Chloranil Test) Couple->Monitor Wash Wash Resin (DMF, DCM) Monitor->Wash Yes DoubleCouple Repeat Coupling Step Monitor->DoubleCouple No Complete Coupling Complete Wash->Complete End Proceed to Next Cycle Complete->End DoubleCouple->Couple

Caption: Optimized SPPS cycle for N-methylated amino acids.

Protocol 3: Cleavage and Final Deprotection

Safety First: This procedure must be performed in a certified fume hood. Trifluoroacetic acid (TFA) is highly corrosive.

Materials:

  • Dry, final peptide-resin

  • Reagent B: TFA (95%), Triisopropylsilane (TIS, 2.5%), Water (2.5%)

Procedure:

  • Place the dry resin in a reaction vessel.

  • Add the cleavage cocktail (Reagent B, ~10 mL/g resin).

  • Agitate at room temperature for 2-3 hours. Note: Minimize cleavage time where possible, as prolonged acid exposure can sometimes lead to fragmentation between consecutive N-methylamino acid residues.[4]

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL conical tube of ice-cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the resulting white peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Proceed with purification, typically via reverse-phase HPLC.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Coupling Insufficient reagent reactivity; Coupling time too short; Poor resin swelling.Switch to a more potent reagent (e.g., from HCTU to HATU). Increase coupling time significantly (consider overnight). Ensure adequate solvent volume and use NMP for better solvation.[10] Perform a double coupling.
Low Final Yield Cumulative failed couplings throughout the sequence. Fragmentation during cleavage.Implement monitoring at each difficult step. Use optimized protocols for all N-methyl couplings. Reduce TFA cleavage time if fragmentation is suspected.
Diketopiperazine (DKP) Formation Slow coupling of the third amino acid onto a dipeptide sequence ending in an N-methylated residue allows the free N-terminus to cyclize.Use an Fmoc-dipeptide unit to bypass the problematic coupling step. Use a less basic Fmoc deprotection condition for the critical step (e.g., DBU/piperidine).
Racemization Over-activation of the amino acid; Use of a strong base.Avoid extended pre-activation times. Use a weaker, sterically hindered base like 2,4,6-collidine instead of DIEA, especially for sensitive residues.[9]

References

  • PubChem. (n.d.). 2-Methyl-2-(methylamino)propanamide. National Center for Biotechnology Information. Available at: [Link]

  • Molbase. (n.d.). Synthesis of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide. Available at: [Link]

  • PubChem. (n.d.). N-methyl-N-(propan-2-yl)propanamide. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-(5-amino-2-methylphenyl)propanamide Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • Lee, Y. S., & Lee, Y. (2002). Recent development of peptide coupling reagents in organic synthesis. Bulletin of the Korean Chemical Society.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Why N-Methyl Amino Acids are Crucial for Peptide Manufacturing. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Why N-Methyl Amino Acids are Essential for Peptide Drug Manufacturers. Available at: [Link]

  • Google Patents. (n.d.). CN102093248A - Method for preparing N-(2-Methylphenyl)-2-(propylamino)propa-namide.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. Available at: [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-methyl- (CAS 1187-58-2). Available at: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link]

  • Google Patents. (n.d.). CN102093248B - Method for preparing N-(2-Methylphenyl)-2-(propylamino)propa-namide.
  • ResearchGate. (n.d.). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link]

  • Electronic Journal of Biotechnology. (n.d.). Peptides, solid-phase synthesis and characterization. Available at: [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • AAPPTec. (n.d.). Coupling Reagents. Available at: [Link]

  • Google Patents. (n.d.). US4569967A - Synthesis of N-substituted peptide amides.
  • ResearchGate. (n.d.). N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. Available at: [Link]

  • Proceedings of the National Academy of Sciences. (2022). Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. Available at: [Link]

  • Current Topics in Medicinal Chemistry. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • The Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Solution Structure of the Aqueous Model Peptide N-Methylacetamide. Available at: [Link]

  • Molecules. (n.d.). Macrocyclic Peptides as a Novel Class of NNMT Inhibitors: A SAR Study Aimed at Inhibitory Activity in the Cell. Available at: [Link]

  • Methods in Enzymology. (n.d.). Synthesis and conformation of backbone N-aminated peptides. Available at: [Link]

Sources

Method

Application Notes and Protocols: Storage and Handling of N-methyl-2-(methylamino)propanamide

A Critical Note on Data Availability Researchers, scientists, and drug development professionals seeking to work with N-methyl-2-(methylamino)propanamide must exercise extreme caution. A thorough search for a specific Ma...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Note on Data Availability

Researchers, scientists, and drug development professionals seeking to work with N-methyl-2-(methylamino)propanamide must exercise extreme caution. A thorough search for a specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound, including searches by its chemical name and CAS number (23232-69-1), has not yielded a dedicated safety document. The absence of this critical information means that the specific toxicological properties, handling precautions, and emergency procedures for N-methyl-2-(methylamino)propanamide have not been formally documented and disseminated.

The information presented below is therefore based on general principles of laboratory safety and knowledge of similar chemical structures. It is not a substitute for a compound-specific SDS. All personnel must treat N-methyl-2-(methylamino)propanamide as a compound with unknown hazards and handle it with the highest degree of care. A comprehensive risk assessment should be conducted before any work with this chemical begins.

Compound Overview and Potential Applications

N-methyl-2-(methylamino)propanamide, with the chemical formula C5H12N2O, is an organic compound that may find applications in medicinal chemistry and drug development as a building block or intermediate in the synthesis of more complex molecules. Its structure suggests potential for hydrogen bonding and other molecular interactions, making it a candidate for investigation in various biological pathways. However, without specific studies, its biological and toxicological profile remains largely uncharacterized.

Prudent Storage Protocols

In the absence of specific storage guidelines, conservative storage conditions should be implemented to ensure the stability and integrity of the compound while minimizing risks.

Table 1: Recommended Storage Conditions for N-methyl-2-(methylamino)propanamide

ParameterRecommendationRationale
Temperature Store in a cool, dry place.To prevent thermal decomposition.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent potential degradation from oxidation or reaction with atmospheric moisture.
Light Protect from light.To prevent photochemical degradation.
Container Use a tightly sealed, clearly labeled container.To prevent contamination and ensure proper identification.
Location Store in a designated, well-ventilated chemical storage area away from incompatible materials.To ensure safety and prevent accidental reactions.

Rigorous Handling Procedures

Given the unknown nature of N-methyl-2-(methylamino)propanamide's hazards, all handling should be performed within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile). Glove compatibility should be verified, and gloves should be changed frequently.

  • Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes.

  • Respiratory Protection: While handling within a fume hood should be sufficient, a respirator with an appropriate cartridge may be necessary for certain procedures or in case of ventilation failure. A risk assessment should determine the specific requirements.

Step-by-Step Handling Protocol
  • Preparation: Ensure the chemical fume hood is functioning correctly. Gather all necessary equipment and reagents.

  • Weighing: Tare a clean, dry weighing vessel inside the fume hood. Carefully transfer the desired amount of N-methyl-2-(methylamino)propanamide to the vessel. Avoid creating dust.

  • Dissolving: If preparing a solution, add the solvent to the vessel containing the compound slowly and with stirring.

  • Transfer: Use appropriate tools (e.g., spatula, pipette) to transfer the compound or its solution.

  • Cleanup: Decontaminate all surfaces and equipment after use. Dispose of all waste in a designated, labeled hazardous waste container.

  • Handwashing: Wash hands thoroughly with soap and water after handling is complete.

Diagram 1: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling prep1 Verify Fume Hood Function prep2 Don Appropriate PPE prep1->prep2 handle1 Weigh Compound prep2->handle1 handle2 Dissolve/Transfer handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Wash Hands clean2->clean3

Caption: Workflow for the safe handling of N-methyl-2-(methylamino)propanamide.

Emergency Response Protocols

In the event of an emergency, immediate and appropriate action is crucial.

Spill Response
  • Evacuate: Immediately evacuate the area of the spill.

  • Alert: Notify colleagues and the laboratory supervisor.

  • Isolate: If safe to do so, prevent the spread of the spill.

  • Cleanup: Only trained personnel with appropriate PPE should clean up the spill using an absorbent material. Place all contaminated materials in a sealed, labeled hazardous waste container.

  • Ventilate: Ensure the area is well-ventilated.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Diagram 2: Emergency Response Decision Tree

cluster_spill Spill Response cluster_exposure Exposure Response start Emergency Event spill Spill start->spill exposure Personal Exposure start->exposure evacuate Evacuate & Alert spill->evacuate skin Skin Contact: Flush with water for 15 min exposure->skin eye Eye Contact: Flush with water for 15 min exposure->eye inhalation Inhalation: Move to fresh air exposure->inhalation ingestion Ingestion: Do NOT induce vomiting exposure->ingestion isolate Isolate Spill evacuate->isolate cleanup Trained Personnel Cleanup isolate->cleanup medical Seek Immediate Medical Attention skin->medical eye->medical inhalation->medical ingestion->medical

Caption: Decision-making process for emergency situations.

Conclusion

The lack of a specific Safety Data Sheet for N-methyl-2-(methylamino)propanamide necessitates a highly cautious and conservative approach to its storage and handling. The protocols outlined in these application notes are based on general best practices for handling chemicals with unknown hazards. It is the responsibility of every researcher and institution to conduct a thorough risk assessment and to implement safety measures that reflect the potential for significant, uncharacterized risks.

References

As no direct Safety Data Sheet or comprehensive toxicological studies for N-methyl-2-(methylamino)propanamide were found, no authoritative sources can be cited for specific handling and safety protocols for this compound. The information provided is based on general laboratory safety guidelines. Researchers are strongly encouraged to consult general chemical safety resources and to perform a thorough literature search for any new information that may become available.

Application

Application Note: Strategic Selection of Solvent Systems for Reactions of N-methyl-2-(methylamino)propanamide

Abstract N-methyl-2-(methylamino)propanamide is a chiral building block possessing both a secondary amine and a tertiary amide, making it a valuable intermediate in pharmaceutical and specialty chemical synthesis. The su...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methyl-2-(methylamino)propanamide is a chiral building block possessing both a secondary amine and a tertiary amide, making it a valuable intermediate in pharmaceutical and specialty chemical synthesis. The success of synthetic transformations involving this molecule is critically dependent on the choice of the reaction solvent. This guide provides a detailed analysis of optimal solvent systems for two key reactions of this substrate: N-acylation and N-alkylation. We move beyond traditional, often hazardous solvents, to provide researchers with effective, safer, and more sustainable alternatives, grounded in principles of green chemistry. This document offers field-proven insights, detailed experimental protocols, and a logical framework for solvent selection to enhance reaction efficiency, yield, and purity.

Introduction: The Pivotal Role of the Solvent

The solvent is not merely an inert medium but an active participant that influences reaction rates, equilibria, and stereochemical outcomes. For a polar, multifunctional molecule like N-methyl-2-(methylamino)propanamide, the solvent's ability to manage solubility, stabilize transition states, and mediate reactivity is paramount. Historically, amide bond formation, one of the most common transformations in medicinal chemistry, has been dominated by solvents like N,N-dimethylformamide (DMF) and dichloromethane (CH2Cl2)[1][2]. However, growing concerns over their toxicity and environmental impact have catalyzed a shift towards greener alternatives[2][3][4]. This note serves as a practical guide for the modern chemist to navigate these choices effectively.

Physicochemical Profile of N-methyl-2-(methylamino)propanamide

To select an appropriate solvent, we must first understand the solute.

  • Structure:

    • Formula: C₅H₁₂N₂O[5]

    • Key Features: A chiral center, a secondary amine (nucleophilic, basic, H-bond donor), and a tertiary amide (polar, H-bond acceptor).

  • Predicted Solubility: The presence of multiple polar, hydrogen-bonding groups suggests a distinct solubility profile. While specific quantitative data is sparse, we can infer its behavior from foundational principles and analogous compounds[6].

Table 1: Predicted Solubility of N-methyl-2-(methylamino)propanamide

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighCapable of hydrogen bonding with both the amine and amide functionalities of the solute.
Polar Aprotic Acetonitrile, 2-MeTHF, Ethyl Acetate, AcetoneModerate to HighSolvation is driven by dipole-dipole interactions. Lack of H-bond donation from the solvent can be favorable for many reactions.
Non-Polar Hexane, Toluene, Diethyl EtherLow to InsolubleInsufficient polarity to overcome the solute-solute interactions of the polar N-methyl-2-(methylamino)propanamide molecule.

Solvent Systems for Key Transformations

The optimal solvent is intrinsically linked to the specific reaction being performed. Below, we analyze solvent strategies for the most common reactions involving the secondary amine of N-methyl-2-(methylamino)propanamide.

N-Acylation (Amide Bond Formation)

This reaction involves the nucleophilic attack of the secondary amine on an activated carboxylic acid (e.g., acid chloride or in the presence of a coupling agent).

The Causality Behind Solvent Choice: The ideal solvent must solubilize the polar starting materials and reagents while stabilizing the charged intermediates of the reaction pathway. Dipolar aprotic solvents are traditionally favored as they can solvate cations well but do not form a tight hydrogen-bonded shell around the amine nucleophile, leaving its lone pair more available for reaction[2].

From Traditional to Green Solvents: While DMF and CH₂Cl₂ are effective, studies have demonstrated that several greener solvents can serve as excellent replacements without compromising reaction performance[1].

Table 2: Comparison of Solvents for N-Acylation Reactions

SolventClassBoiling Point (°C)Key AdvantagesKey DisadvantagesGreen Profile
Dichloromethane (CH₂Cl₂) Chlorinated40Excellent solubility for many reagents, volatile.Suspected carcinogen, high environmental impact.[2]Undesirable
N,N-Dimethylformamide (DMF) Polar Aprotic153High boiling point, excellent solvating power.Reprotoxic, difficult to remove.[2]Undesirable
Ethyl Acetate (EtOAc) Polar Aprotic77Good performance, easily removed, favorable EHS profile.Lower solvating power than DMF for some salts.Recommended
2-Methyltetrahydrofuran (2-MeTHF) Polar Aprotic80Derived from renewable sources, good performance across many coupling reactions.[1][7]Can form peroxides.Highly Recommended
Dimethyl Carbonate (DMC) Polar Aprotic90Low toxicity, biodegradable, good alternative.[1]Can participate in side reactions at high temperatures.Recommended
Cyrene™ Bio-derived Dipolar Aprotic202High-performance bio-alternative to DMF, low toxicity.[8]High boiling point can complicate product isolation.[8]Promising
N-Alkylation (Nucleophilic Substitution)

This reaction involves the nucleophilic attack of the secondary amine on an electrophilic carbon, typically from a haloalkane.

The Causality Behind Solvent Choice: For an Sₙ2-type reaction, a polar aprotic solvent is generally preferred. It stabilizes the transition state and avoids solvating the nucleophile too strongly. However, protic solvents can also be used, particularly when the haloalkane's reactivity is high.

Solvent Recommendations:

  • Acetonitrile (ACN): A classic polar aprotic solvent that effectively promotes Sₙ2 reactions. Its polarity is sufficient to dissolve the starting materials and any salt byproducts.

  • 2-Propanol (IPA) / Ethanol: These protic solvents can be effective, as demonstrated in syntheses of similar structures[9]. They are particularly useful when a base is used to neutralize the generated acid (e.g., H-X), as they can readily dissolve both the organic and inorganic components. Using an ethanolic solution prevents the haloalkane from reacting with water, which could lead to alcohol byproducts[10].

  • Acetone: Another effective polar aprotic solvent, particularly useful for reactions with iodo- or bromoalkanes, as it can drive the equilibrium by precipitating the resulting inorganic salt (Finkelstein reaction principle).

Visualization of the Solvent Selection Workflow

The following diagram outlines a logical decision-making process for selecting an optimal solvent system.

SolventSelectionWorkflow Workflow for Solvent System Selection start Start: Define Reaction reaction_type Reaction Type? start->reaction_type acylation N-Acylation reaction_type->acylation Acylation alkylation N-Alkylation reaction_type->alkylation Alkylation green_pref Prioritize Green Chemistry? acylation->green_pref alk_solvent_choice Select Solvent: - Acetonitrile (Aprotic) - 2-Propanol (Protic) - Acetone alkylation->alk_solvent_choice traditional_solvents Consider Traditional Solvents: - Dichloromethane - DMF green_pref->traditional_solvents No green_acyl_solvents Select Green Solvent: - 2-MeTHF (Recommended) - Ethyl Acetate - Dimethyl Carbonate green_pref->green_acyl_solvents Yes solubility_check Check Reactant Solubility traditional_solvents->solubility_check green_acyl_solvents->solubility_check alk_solvent_choice->solubility_check optimize Optimize: Consider - Solvent Mixtures - Temperature Adjustment solubility_check->optimize Insoluble protocol Proceed to Protocol solubility_check->protocol Soluble optimize->protocol

Caption: A decision tree for selecting the appropriate solvent.

Experimental Protocols

These protocols are designed to be self-validating, allowing researchers to confirm optimal conditions within their own lab environment.

Protocol 5.1: Parallel Solvent Screening for N-Acylation

Objective: To empirically determine the best solvent for the acylation of N-methyl-2-(methylamino)propanamide with a model acylating agent (e.g., benzoyl chloride).

Methodology:

  • Preparation: In an array of 5 reaction vials, add N-methyl-2-(methylamino)propanamide (1.0 eq) and a non-nucleophilic base (e.g., Diisopropylethylamine, 1.2 eq).

  • Solvent Addition: To each vial, add one of the following solvents (volume sufficient to make a ~0.2 M solution):

    • Vial 1: Dichloromethane (Control)

    • Vial 2: 2-Methyltetrahydrofuran (2-MeTHF)

    • Vial 3: Ethyl Acetate (EtOAc)

    • Vial 4: Acetonitrile (ACN)

    • Vial 5: Dimethyl Carbonate (DMC)

  • Initiation: Cool all vials to 0 °C in an ice bath. Add the acylating agent (e.g., benzoyl chloride, 1.05 eq) dropwise to each vial.

  • Monitoring: Allow the reactions to warm to room temperature. Monitor the consumption of the starting material by TLC or LC-MS at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr).

  • Analysis: After 4 hours (or upon completion), quench the reactions with water. Extract the product with a suitable organic solvent (e.g., EtOAc). Analyze the crude product yield and purity by ¹H NMR or LC-MS.

  • Validation: The solvent that provides the fastest reaction time with the cleanest conversion and highest yield is deemed optimal.

Protocol 5.2: Optimized N-Acylation in 2-Methyltetrahydrofuran (2-MeTHF)

Objective: A scalable, green protocol for the synthesis of an N-acylated derivative using a recommended solvent.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add N-methyl-2-(methylamino)propanamide (1.0 eq), the desired carboxylic acid (1.0 eq), and HATU (1.1 eq).

  • Solvent & Base: Add 2-MeTHF to create a 0.2-0.5 M solution. Add N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acylated product.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Incomplete Reaction Poor solubility of starting materials.Try a more polar solvent (e.g., switch from EtOAc to 2-MeTHF or ACN). Consider a co-solvent system (e.g., 2-MeTHF with 10% DMF).
Insufficient reaction temperature.Gently heat the reaction mixture (e.g., to 40-50 °C), ensuring solvent and reagent stability.
Low Yield Product loss during aqueous work-up.If the product is polar, perform back-extraction of the aqueous layers. Minimize the number of aqueous washes.
Multiple Byproducts Side reactions with the solvent.Ensure the solvent is inert under the reaction conditions. For example, avoid DMC at high temperatures with strong nucleophiles.
Over-alkylation (in N-alkylation reactions).Use a less polar solvent to slow down the reaction rate. Add the alkylating agent slowly at a lower temperature.

Conclusion

The rational selection of a solvent system is a cornerstone of successful and sustainable chemical synthesis. For reactions involving N-methyl-2-(methylamino)propanamide, moving from traditional solvents like DMF and CH₂Cl₂ to greener alternatives such as 2-MeTHF and ethyl acetate is not only environmentally responsible but can also be achieved without sacrificing performance[1]. By understanding the physicochemical properties of the substrate and the demands of the reaction, researchers can employ the workflows and protocols in this guide to optimize their synthetic outcomes, leading to more efficient and robust processes in drug discovery and development.

References

  • D. J. C. Constable, et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link][3][7]

  • C. J. Smith, et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link][1]

  • J. K. Cherkupally, R. L. G. Lopes. (2018). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link][2]

  • ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • OAK Open Access Archive. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link][4]

  • RSC Publishing. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]

  • Molbase. (Date not available). Synthesis of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide. [Link][9]

  • J. H. Clark, et al. (2019). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent Cyrene™. University of Huddersfield Research Portal. [Link][8]

  • ResearchGate. (2002). Chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles. [Link]

  • Cheméo. (Date not available). Chemical Properties of Propanamide, N-methyl- (CAS 1187-58-2). [Link]

  • Wiley-VCH. (2014). Tandem Synthesis of Amides and Secondary Amines from Esters with Primary Amines under Solvent-Free Conditions. [Link]

  • U.S. Environmental Protection Agency. (2025). Propanamide, N-methyl- Properties. [Link]

  • PubChem. (Date not available). N-methyl-2-methylpropanamine. [Link]

  • Chemistry Student. (2023). Amines - Reactions (A-Level IB Chemistry). YouTube. [Link][10]

  • Science Ready. (Date not available). All You Need to Know About Amines & Amides | HSC Chemistry. [Link]

  • PubChem. (Date not available). 2-Methyl-2-(methylamino)propanamide. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in N-methyl-2-(methylamino)propanamide synthesis

Welcome, researchers, scientists, and drug development professionals. This guide is your dedicated resource for troubleshooting common issues encountered during the synthesis of N-methyl-2-(methylamino)propanamide.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This guide is your dedicated resource for troubleshooting common issues encountered during the synthesis of N-methyl-2-(methylamino)propanamide. As your Senior Application Scientist, I've designed this space to provide not just procedural steps, but the underlying scientific rationale to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to N-methyl-2-(methylamino)propanamide and which is most suitable for my needs?

There are two principal pathways to synthesize N-methyl-2-(methylamino)propanamide, each with distinct advantages and challenges:

  • Route A: Amide Coupling. This is a widely used and versatile method. It involves the reaction of N-methyl-L-alanine with methylamine, facilitated by a coupling reagent. This approach is favored for its relatively mild conditions and the availability of a wide range of coupling reagents, allowing for fine-tuning of the reaction.

  • Route B: Reductive Amination. This method offers an alternative pathway, particularly if you are starting from a keto-acid precursor. It involves the reaction of a pyruvate derivative with methylamine to form an intermediate imine, which is then reduced to the desired product.[1]

The choice between these routes depends on several factors, including the availability of starting materials, desired scale, and the specific equipment in your lab.

Q2: I'm observing a significant amount of a side-product with a mass corresponding to N-acyl urea. What is happening and how can I prevent this?

This is a classic side-reaction when using carbodiimide-based coupling reagents like DCC or EDC.[2] The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement (an O-to-N acyl shift) to form a stable N-acylurea, which is unable to react further with your amine.[2][3]

To mitigate this:

  • Add an auxiliary nucleophile: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or HOSu can trap the O-acylisourea intermediate, forming an active ester that is less prone to rearrangement and more reactive towards the desired amine coupling.[3]

  • Optimize reaction temperature: Lowering the reaction temperature can often slow down the rate of the rearrangement relative to the desired amidation.

  • Choose an alternative coupling reagent: Phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) type reagents often provide higher coupling efficiencies with fewer side reactions of this nature.[2][4]

Troubleshooting Low Yields

Low yields can be frustrating, but a systematic approach can quickly identify the root cause. Below are common issues and their solutions.

Issue 1: Incomplete consumption of starting N-methyl-L-alanine.

Possible Cause: Inefficient activation of the carboxylic acid.

Troubleshooting Protocol:

  • Verify Coupling Reagent Quality: Ensure your coupling reagent is fresh and has been stored under anhydrous conditions. Many coupling reagents are sensitive to moisture.

  • Optimize Stoichiometry: While a 1:1 ratio of carboxylic acid to coupling reagent is theoretically sufficient, a slight excess of the coupling reagent (e.g., 1.1-1.2 equivalents) can often drive the reaction to completion.

  • Solvent Choice: The reaction should be conducted in a polar, aprotic solvent like DMF or NMP to ensure all reactants are fully dissolved.[2]

  • Temperature and Time: While some coupling reactions are rapid, others may require extended reaction times or gentle heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Issue 2: Formation of multiple unidentified byproducts.

Possible Cause: Side reactions involving the unprotected amine or over-activation.

Troubleshooting Workflow:

G cluster_0 Problem: Multiple Byproducts cluster_1 Investigation cluster_2 Solutions Start Low Yield & Multiple Spots on TLC/LC-MS Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Protecting_Group Consider Protecting Group for N-methyl-L-alanine Start->Protecting_Group Purify_SM Purify Starting Materials Check_Reagents->Purify_SM Optimize_Cond Optimize Temperature & Reaction Time Check_Conditions->Optimize_Cond Add_PG Introduce N-Boc or N-Cbz Protection Protecting_Group->Add_PG Deprotection Add Deprotection Step Add_PG->Deprotection

Caption: Troubleshooting workflow for multiple byproducts.

Detailed Explanation:

  • Protecting Groups: The secondary amine of N-methyl-L-alanine can sometimes compete with the desired reaction. Using a protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) on the nitrogen of N-methyl-L-alanine can prevent these side reactions.[1] A subsequent deprotection step would then be required.

  • Over-methylation: While less common in this specific synthesis, ensure that your methylamine source is not contaminated with dimethylamine or trimethylamine, which could lead to undesired N-alkylation.

  • Guanidinylation: If using uronium/aminium-type coupling reagents (like HATU or HBTU), a side reaction can occur where the reagent reacts with the N-terminal amine, leading to a guanidino side product that terminates the reaction.[5] Using phosphonium-based reagents (like PyBOP) can avoid this issue.

Data & Protocols

Table 1: Common Coupling Reagents and Their Characteristics
Coupling ReagentClassAdvantagesDisadvantages
DCC/EDC CarbodiimideCost-effective, widely used.Can cause racemization; N-acylurea formation.[2][4][6]
PyBOP PhosphoniumHigh coupling efficiency, low racemization.[4]More expensive.
HATU/HBTU Aminium/UroniumVery efficient, fast reactions.[3][4]Potential for guanidinylation side reactions.[5]
T3P Phosphonic AnhydrideHigh yields, minimizes racemization.---
Experimental Protocol: Amide Coupling using HATU

Materials:

  • N-methyl-L-alanine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methylamine (solution in THF or as a gas)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-L-alanine (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-30 minutes. The solution may change color, indicating activation.

  • Amine Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly bubble methylamine gas through the solution or add a solution of methylamine in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[7]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reaction Mechanism Visualization:

G Carboxylic_Acid N-methyl-L-alanine Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester Activation HATU HATU + DIPEA HATU->Active_Ester Product N-methyl-2-(methylamino)propanamide Active_Ester->Product Nucleophilic Attack Byproduct HOAt + DIPEA·H⁺ Active_Ester->Byproduct Methylamine Methylamine Methylamine->Product

Caption: Amide coupling mechanism with HATU.

Purification and Characterization

Q3: My crude product appears oily and is difficult to purify by column chromatography. What are my options?

Oily products can be challenging. Here are some strategies:

  • Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A gradient elution might be necessary to separate your product from closely-eluting impurities.

  • Acid-Base Extraction: If your product is basic, you can perform an acid wash to move it into the aqueous layer, wash the organic layer to remove non-basic impurities, and then basify the aqueous layer to re-extract your purified product.

  • Crystallization/Recrystallization: Try to induce crystallization by dissolving your crude product in a minimal amount of a hot solvent and then slowly cooling it. Seeding with a small crystal of pure product (if available) can help. A mixture of ethyl acetate and n-hexane is often effective for recrystallizing similar compounds.[7]

  • Salt Formation: Formation of a hydrochloride or other salt can often lead to a crystalline solid that is easier to handle and purify.

Q4: What are the key analytical techniques I should use to confirm the identity and purity of my final product?
  • NMR Spectroscopy (¹H and ¹³C): This is essential for structural confirmation. Pay close attention to the chemical shifts and coupling constants of the methyl groups and the amide proton.

  • Mass Spectrometry (MS): To confirm the molecular weight of your product. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[8]

  • LC-MS: To assess the purity of your final product and to identify any remaining impurities.

  • FT-IR Spectroscopy: To confirm the presence of the amide functional group (typically a strong C=O stretch around 1650 cm⁻¹).

By systematically addressing these common issues, you can significantly improve the yield and purity of your N-methyl-2-(methylamino)propanamide synthesis.

References

  • Synthesis of N-Methyl-L-alanine: A Technical Guide. (2025). Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., Mavromoustakos, T., Theodorou, V., & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(83), 52937-52943. [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). BOC Sciences.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • N-Methyl-N-[2-(methylamino)ethyl]propanamide. (2024, August 10). Smolecule.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Amide coupling reaction in medicinal chemistry. (n.d.).
  • Synthesis of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide. (n.d.). Mol-Instincts.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024, March 29). BOC Sciences.
  • Amides Preparation and Reactions Summary. (2020, February 26). Chemistry Steps.
  • Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. (2019, August 12).
  • Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry. (n.d.). PMC.
  • optimizing reaction conditions for improved yield of Methyl 2-(benzamidomethyl)

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N-methyl-2-(methylamino)propanamide Derivatives

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis and application of N-methyl-2-(methylamino)propanamide and its derivatives. This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and application of N-methyl-2-(methylamino)propanamide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges posed by this class of compounds. The core difficulty arises from significant steric hindrance around the key amide bond, a consequence of N-methylation on both the amide nitrogen and the adjacent amino group.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common experimental hurdles, optimize your reaction conditions, and achieve your synthetic goals with higher efficiency and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts related to the steric and physicochemical properties of N-methylated di-amino acid derivatives.

Q1: Why is steric hindrance such a critical issue in this specific class of molecules?

The primary challenge stems from the molecular architecture. The N-methyl group on the propanamide nitrogen and the N-methyl group on the adjacent secondary amine create a sterically congested environment. This crowding has two major consequences:

  • Restricted Conformational Freedom : The methyl groups limit the rotation around the peptide backbone, which can be beneficial for locking in a specific, biologically active conformation.[1]

  • Shielding of Reactive Centers : During synthesis, particularly amide bond formation, the bulky methyl groups physically block the approach of reagents.[1][2] The secondary amine (the nucleophile) is less accessible, and the activated carboxylic acid partner faces a significant barrier to approach, slowing down or preventing the reaction.[3][4]

Q2: Beyond synthesis, how does N-methylation impact the properties of the final peptide or small molecule derivative?

N-methylation is a powerful tool in medicinal chemistry used to fine-tune the properties of a lead compound. The effects are multifaceted:

  • Enhanced Metabolic Stability : The N-methyl group on the amide bond acts as a "shield," making the bond resistant to cleavage by proteolytic enzymes like proteases. This can dramatically increase the in-vivo half-life of a peptide therapeutic.[1][5][6]

  • Improved Membrane Permeability : By replacing an amide N-H proton with an N-methyl group, you remove a hydrogen bond donor. This reduces the energetic penalty for the molecule to move from an aqueous environment into the lipid bilayer of a cell membrane, often leading to improved passive diffusion and oral bioavailability.[1][5]

  • Altered Solubility and Aggregation : The increased lipophilicity that aids membrane permeability can also decrease aqueous solubility. This can create challenges in formulation and purification and may increase the propensity for peptide aggregation.[1]

  • Modulation of Biological Activity : The conformational constraints imposed by N-methylation can pre-organize the molecule into a bioactive conformation, potentially increasing its binding affinity for a target receptor. Conversely, it can also disrupt critical binding interactions if the imposed conformation is not ideal.[1]

Q3: What are the primary consequences I can expect to see in the lab when dealing with these hindered couplings?

When attempting to synthesize these derivatives using standard protocols, you will likely encounter several issues:

  • Low or No Yield : The reaction may stall or fail to proceed to completion, resulting in the recovery of starting materials.[1][7]

  • Slow Reaction Times : Couplings that would typically be complete in 1-2 hours may require extended reaction times (24-48 hours) or still not reach completion.[3][8]

  • Difficult Purifications : Incomplete reactions lead to complex crude mixtures containing starting materials, the desired product, and various side products, making isolation by chromatography challenging.[1]

  • Need for Forcing Conditions : You may need to use higher temperatures, which can increase the risk of side reactions, most notably racemization of the chiral center.[5][8]

Part 2: Troubleshooting Guides for Synthetic Challenges

This section provides specific, actionable advice for problems encountered during the synthesis of N-methyl-2-(methylamino)propanamide derivatives.

Problem: Low or No Yield During Amide Bond Formation

This is the most common issue. The low nucleophilicity and steric shielding of the N-methyl secondary amine prevent efficient coupling with an activated carboxylic acid.

Root Cause Analysis

Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or even 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with HOBt, often lack the reactivity required to overcome the high activation energy of this sterically demanding reaction.[7][8][9]

Solutions & Mitigation Strategies

The first and most effective solution is to switch to a more powerful class of coupling reagents. Uronium/Aminium or Phosphonium salts are highly recommended as they generate more reactive activated esters.

G

Table 1: Recommended Coupling Reagents for Sterically Hindered Amines

Reagent ClassExample(s)Mechanism & AdvantagesConsiderations
Uronium/Aminium Salts HATU, HCTU, COMU Forms a highly reactive O-acylisourea intermediate that rapidly converts to an activated HOAt/Oxyma ester. Very fast reaction rates.[10][11] COMU is safer as it does not use potentially explosive HOBt/HOAt derivatives.[10]Can cause guanidinylation of the N-terminal amine if used in large excess. Requires a non-nucleophilic base (e.g., DIEA).[12]
Phosphonium Salts PyBOP, PyAOP, PyBrOP Forms a reactive phosphonium ester. PyAOP is particularly effective for coupling N-methyl amino acids.[11] PyBrOP is even more reactive for extremely difficult cases.[12]Byproducts can sometimes complicate purification, though they are generally water-soluble.
Acyl Fluoride Precursors BTFFH, XtalFluor-E In situ formation of a small, highly reactive acyl fluoride intermediate. This minimizes steric clash between the coupling partners.[7][8]Requires careful handling of fluorinating agents. Reaction may require elevated temperatures.[8][13]
  • Double Coupling : Perform the coupling step twice. After the first coupling reaction (e.g., 2-4 hours), filter the resin, wash thoroughly with DMF, and then subject it to a fresh solution of activated amino acid and coupling reagent.[5]

  • Microwave-Assisted Synthesis : Microwave energy can significantly accelerate sterically hindered couplings by efficiently overcoming the activation energy barrier.[2][14][15] This often leads to faster reactions, higher yields, and purer products compared to conventional heating.

  • Elevated Temperature : Gently increasing the reaction temperature to 40-50 °C can improve coupling efficiency. However, this must be done cautiously as it also increases the risk of racemization, especially with sensitive amino acids.[5][16]

Problem: Side Reactions Occur Under Forcing Conditions

When pushing a difficult reaction to completion, side reactions can become prominent.

Root Cause Analysis
  • Racemization : The activation of the carboxylic acid makes the alpha-proton more acidic and susceptible to deprotonation by the base (e.g., DIEA), leading to a loss of stereochemical integrity. This is exacerbated by high temperatures and long reaction times.

  • Guanidinylation : Uronium/aminium reagents like HATU can react directly with the free amine of the peptide, forming an irreversible guanidinium cap and terminating chain elongation.[12]

Solutions & Mitigation Strategies
  • Use Racemization-Suppressing Additives : When using carbodiimides, always include an additive. For highly sensitive couplings, Oxyma Pure or 1-Hydroxy-7-azabenzotriazole (HOAt) are superior to the standard 1-Hydroxybenzotriazole (HOBt).[9][10]

  • Minimize Pre-activation Time : To reduce the risk of both racemization and guanidinylation, add the coupling reagent mixture to the peptide-resin immediately after adding the base (DIEA). Avoid long pre-activation times where the activated acid sits in solution before being exposed to the resin-bound amine.[12]

  • Control Stoichiometry : Avoid using a large excess of the coupling reagent and base. A 2-4 fold excess is typically sufficient. Using more can increase the rate of side reactions without significantly improving the desired coupling.[12]

Part 3: Key Experimental Protocols

Protocol 1: High-Efficiency Coupling to a Sterically Hindered N-Methyl Amine using HATU

Objective : To efficiently couple an Fmoc-protected amino acid onto a resin-bound peptide with a sterically hindered N-methylated N-terminus.

Materials :

  • Peptide-resin with a free N-methylated N-terminal amine (1.0 eq.)

  • Fmoc-amino acid (4.0 eq.)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 eq.)[12]

  • N,N-Diisopropylethylamine (DIEA) (8.0 eq.)[12]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure :

  • Resin Preparation : Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel. Drain the solvent.

  • Amino Acid Activation : In a separate vial, dissolve the Fmoc-amino acid (4.0 eq.) and HATU (3.9 eq.) in a minimal amount of DMF.

  • Coupling Reaction : a. Add the solution from step 2 to the reaction vessel containing the resin. b. Immediately add the DIEA (8.0 eq.). c. Agitate the mixture at room temperature for 2-4 hours.

  • Reaction Monitoring : a. Take a small sample of resin beads, wash them thoroughly with DMF and then Dichloromethane (DCM), and dry them. b. Perform a bromophenol blue test. A yellow color indicates a complete reaction (no free amines). A blue or green color indicates an incomplete reaction.[12]

  • Recoupling (if necessary) : If the test from step 4b is positive (blue/green), drain the reaction solvent, wash the resin 3x with DMF, and repeat steps 2-3 for a second coupling.

  • Final Wash : Once the coupling is complete, drain the solvent and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts. The resin is now ready for the next Fmoc-deprotection step.

Protocol 2: On-Resin N-Methylation of a Primary Amine

Objective : To introduce a methyl group onto a specific primary amine of a resin-bound peptide using the o-NBS (o-nitrobenzenesulfonyl) protection strategy. This method is highly efficient and avoids the direct coupling of a pre-methylated amino acid.[6][12]

G

Procedure :

  • Sulfonylation (Amine Protection) : a. Swell the peptide-resin (1.0 eq) in DMF. b. Treat the resin with a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 5.0 eq.) and collidine (5.0 eq.) in DMF. c. Agitate for 1-2 hours. Wash thoroughly with DMF and DCM.

  • Methylation : a. Treat the sulfonated peptide-resin with methyl p-toluenesulfonate (MeOTs, 10.0 eq.) and 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) or another suitable non-nucleophilic base (5.0 eq.) in DMF. b. Agitate for 1 hour. Repeat this step once more. Wash thoroughly with DMF.

  • Desulfonylation (Deprotection) : a. Prepare a solution of 2-mercaptoethanol (10.0 eq.) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 5.0 eq.) in DMF. b. Treat the resin with this solution and agitate for 5-10 minutes. c. Repeat the treatment with fresh solution 2-3 more times until the yellow color of the byproduct is no longer observed. d. Wash the resin extensively with DMF (5x) and DCM (3x). The resin now bears a free N-methyl secondary amine, ready for the next coupling step.

References
  • Vertex AI Search, "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH". Accessed February 22, 2026.
  • Vertex AI Search, "Should My Peptide Be Methylated? - LifeTein". Accessed February 22, 2026.
  • Vertex AI Search, "N-Methyl-N-[2-(methylamino)ethyl]propanamide - Smolecule". Accessed February 22, 2026.
  • Vertex AI Search, "The Synthesis of Sterically Hindered Amides - CHIMIA". Accessed February 22, 2026.
  • Vertex AI Search, "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem". Accessed February 22, 2026.
  • Vertex AI Search, "Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure - Benchchem". Accessed February 22, 2026.
  • Vertex AI Search, "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC". Accessed February 22, 2026.
  • Vertex AI Search, "Organic & Biomolecular Chemistry - RSC Publishing". Accessed February 22, 2026.
  • Vertex AI Search, "Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC". Accessed February 22, 2026.
  • Vertex AI Search, "Peptide Coupling Reagents, More than a Letter Soup". Accessed February 22, 2026.
  • Vertex AI Search, "MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi". Accessed February 22, 2026.
  • Vertex AI Search, "University of Southern Denmark A protocol for amide bond formation with electron deficient amines and sterically hindered substr". Accessed February 22, 2026.
  • Vertex AI Search, "strategies to overcome steric hindrance in N-methylated peptide synthesis - Benchchem". Accessed February 22, 2026.
  • Vertex AI Search, "Coupling Reagents - Aapptec Peptides". Accessed February 22, 2026.
  • Vertex AI Search, "Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments". Accessed February 22, 2026.
  • Vertex AI Search, "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - University of Copenhagen Research Portal". Accessed February 22, 2026.
  • Vertex AI Search, "Synthesis of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide". Accessed February 22, 2026.
  • Vertex AI Search, "Peptide synthesis troubleshooting using unnatural amino acids : r/OrganicChemistry". Accessed February 22, 2026.
  • Vertex AI Search, "N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides | ChemRxiv". Accessed February 22, 2026.
  • Vertex AI Search, "Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Public
  • Vertex AI Search, "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corpor
  • Vertex AI Search, "Amino Acid Derivatives for Peptide Synthesis". Accessed February 22, 2026.
  • Vertex AI Search, "A New Measurement of Amine Steric Hindrance – N Exposure - OSTI". Accessed February 22, 2026.
  • Vertex AI Search, "Steric Hindrance | Organic Chemistry - YouTube". Accessed February 22, 2026.
  • Vertex AI Search, "Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing)". Accessed February 22, 2026.
  • Vertex AI Search, "The Synthesis of Sterically Hindered Amides - ResearchG
  • Vertex AI Search, "2-Methyl-2-(methylamino)propanamide | C5H12N2O | CID 18682977 - PubChem". Accessed February 22, 2026.
  • Vertex AI Search, "Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry - PMC". Accessed February 22, 2026.
  • Vertex AI Search, "Synthesis of N-methyl secondary amides via diboronic acid anhydride-catalyzed dehydrative condensation of carboxylic acids with aqueous methylamine - Organic & Biomolecular Chemistry (RSC Publishing)". Accessed February 22, 2026.

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Troubleshooting

Technical Support Center: Large-Scale N-methyl-2-(methylamino)propanamide Production

A Guide for Researchers and Process Chemists on Impurity Reduction and Control Welcome to the technical support center for the synthesis and purification of N-methyl-2-(methylamino)propanamide. This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Process Chemists on Impurity Reduction and Control

Welcome to the technical support center for the synthesis and purification of N-methyl-2-(methylamino)propanamide. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you anticipate, troubleshoot, and resolve common purity challenges.

This resource is structured to address specific issues you may encounter, moving from the foundational chemistry of the synthesis to practical, step-by-step troubleshooting and purification protocols.

Section 1: Understanding the Synthetic Pathway and Impurity Origins

The most common and scalable synthesis of N-methyl-2-(methylamino)propanamide involves the coupling of a protected N-methylalanine precursor with methylamine, followed by deprotection. The critical step for impurity formation is the amide bond formation, which is analogous to peptide coupling.[1][]

A typical coupling reaction utilizes a carbodiimide reagent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-hydroxybenzotriazole (HOBt) to enhance efficiency and suppress side reactions.[3]

Synthesis and Impurity Pathway NMA N-Protected N-Methylalanine INT O-Acylisourea Intermediate NMA->INT Activation SM Unreacted Starting Material NMA->SM MA Methylamine PROD Protected Product MA->PROD CR Coupling Reagent (e.g., EDC/DCC) CR->INT INT->PROD Coupling RAC Racemized Product INT->RAC Epimerization NAU N-Acylurea (Byproduct) INT->NAU Rearrangement UREA Urea Byproduct (e.g., DCU/EDU) INT->UREA Hydrolysis/ Side Reaction FINAL Final Product (N-methyl-2-(methylamino)propanamide) PROD->FINAL Deprotection FINAL->SM Troubleshooting Workflow start Batch Fails Purity Spec id_imp Identify Impurity (HPLC-MS, NMR) start->id_imp is_stereo Is it a Stereoisomer? id_imp->is_stereo is_sm Is it Unreacted Starting Material? id_imp->is_sm is_byproduct Is it a Process Byproduct (e.g., Urea)? id_imp->is_byproduct opt_coupling Optimize Coupling: - Lower Temp - Change Base - Add HOBt/Oxyma is_stereo->opt_coupling Yes opt_cryst Develop Recrystallization Protocol is_stereo->opt_cryst No is_sm->opt_coupling Yes is_sm->opt_cryst No is_byproduct->opt_cryst No change_reagent Change Coupling Reagent (DCC -> EDC) is_byproduct->change_reagent Yes opt_workup Optimize Workup: - Aqueous Wash - pH Adjustment opt_coupling->opt_workup opt_coupling->opt_cryst change_reagent->opt_workup

Caption: A decision-making workflow for troubleshooting out-of-specification batches.

References

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link].

  • Collins, J. M., Porter, K. A., & Grant, G. A. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. Available at: [Link].

  • Singh, V. K., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances. Available at: [Link].

  • Aapptec Peptides. Carbodiimides and Additives. Aapptec Peptides. Published May 19, 2021. Available at: [Link].

  • Biotage. How should I purify a complex, polar, amide reaction mixture?. Biotage. Published February 10, 2023. Available at: [Link].

  • Wang, X., et al. (2021). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. Available at: [Link].

  • Wikipedia. Carbodiimide. Wikipedia. Available at: [Link].

  • Google Patents. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof. Google Patents.
  • ResearchGate. What is the best technique for amide purification?. ResearchGate. Published November 2, 2020. Available at: [Link].

  • API Crystallization. API Crystallization. Available at: [Link].

  • Syrris. Pharmaceutical Crystallization in drug development. Syrris. Published October 22, 2024. Available at: [Link].

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. Available at: [Link].

  • Molbase. Synthesis of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide. Molbase. Available at: [Link].

  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Published August 5, 2025. Available at: [Link].

  • ResearchGate. Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. ResearchGate. Published August 7, 2025. Available at: [Link].

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link].

  • Sharma, S., et al. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available at: [Link].

  • Hudson, A. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link].

  • SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. Available at: [Link].

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link].

  • Google Patents. CN102093248A - Method for preparing N-(2-Methylphenyl)-2-(propylamino)propa-namide. Google Patents.
  • Organic Syntheses. 1-Methylimidazole-N-oxide. Organic Syntheses. Available at: [Link].

  • Google Patents. CN102093248B - Method for preparing N-(2-Methylphenyl)-2-(propylamino)propa-namide. Google Patents.
  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link].

  • ResearchGate. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ResearchGate. Available at: [Link].

  • Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link].

  • Barluenga, S., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Universidad de Zaragoza. Available at: [Link].

  • ACS Publications. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Publications. Published August 9, 2023. Available at: [Link].

  • ACS Publications. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Publications. Published August 9, 2023. Available at: [Link].

  • Chemical Communications (RSC Publishing). Novel synthesis of N-alkyl amines from tandem coupling of either methylamine or nitroalkane with aldehyde. Chemical Communications (RSC Publishing). Available at: [Link].

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of N-methyl-2-(methylamino)propanamide

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of N-methyl-2-(methylamino)propanamide. Designed for researchers, scientists, and drug development professionals, this document co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of N-methyl-2-(methylamino)propanamide. Designed for researchers, scientists, and drug development professionals, this document compares the fragmentation behavior of the molecule under Electron Ionization (EI) and Electrospray Ionization (ESI), offering predictive insights and a foundational experimental protocol for its structural characterization.

Introduction to N-methyl-2-(methylamino)propanamide and its Analysis

N-methyl-2-(methylamino)propanamide is a small, difunctional molecule containing both a secondary amine and a secondary amide group. Its chemical structure is CH₃-CH(NHCH₃)-C(=O)NHCH₃, with a monoisotopic mass of 116.0950 Da. The presence of multiple basic nitrogen atoms and labile bonds makes its structural elucidation a compelling case study for mass spectrometry. Understanding its fragmentation is crucial for its identification in various matrices, from synthetic reaction monitoring to metabolomic studies.

This guide will deconstruct the predictable fragmentation pathways under two common ionization techniques: the high-energy, gas-phase Electron Ionization (EI) and the soft, solution-phase Electrospray Ionization (ESI). The resulting data from these methods provide complementary information, enabling a more confident structural assignment.

Predicted Fragmentation Pathways: EI vs. ESI

The choice of ionization technique is a critical experimental decision that dictates the nature of the primary ion and its subsequent fragmentation. EI typically generates a radical cation (M•⁺), which is energetically unstable and undergoes extensive fragmentation.[1] In contrast, ESI produces a protonated molecule ([M+H]⁺), a more stable even-electron ion, whose fragmentation must be induced, typically via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).[2]

Electron Ionization (EI-MS) Fragmentation Pattern

In EI-MS, the high-energy electrons bombard the molecule, ejecting an electron to form a molecular ion (M•⁺) at m/z 116. This radical cation is highly energetic and fragments spontaneously.[1] The primary fragmentation drivers are the stabilization of the resulting cation and the formation of a stable neutral radical. For N-methyl-2-(methylamino)propanamide, two principal cleavage pathways are predicted to dominate.

  • α-Cleavage at the Secondary Amine: The most favorable fragmentation pathway for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom.[3] This is because it leads to the formation of a resonance-stabilized immonium ion. For the M•⁺ of our target molecule, this involves the cleavage of the Cα-C(O) bond. This pathway is highly favored as it produces a stable, even-electron immonium cation.

  • Amide Bond Cleavage (N-CO Cleavage): A common fragmentation pattern for amides is the cleavage of the amide C-N bond, which results in the formation of an acylium ion.[4] This pathway is also a significant contributor to the final spectrum.

The predicted EI-MS fragmentation cascade is visualized below.

EI_Fragmentation cluster_alpha α-Cleavage (Amine) cluster_acylium_frag M N-methyl-2-(methylamino)propanamide M•⁺ m/z 116 F_58 Immonium Ion [C₃H₈N]⁺ m/z 58 (Base Peak) M->F_58 - •C(=O)NHCH₃ F_86 Acylium Ion [C₄H₈NO]⁺ m/z 86 M->F_86 - •NHCH₃ F_57 [C₃H₅O]⁺ m/z 57 F_86->F_57 - CH₃NH ESI_Fragmentation cluster_immonium Immonium Ion Formation M_H Protonated Molecule [M+H]⁺ m/z 117 F_58_ESI Immonium Ion [C₃H₈N]⁺ m/z 58 M_H->F_58_ESI - C₂H₅NO (N-methylacetamide) F_86_ESI Acylium Ion [C₄H₈NO]⁺ m/z 86 M_H->F_86_ESI - CH₅N (methylamine)

Figure 2. Predicted ESI-MS/MS fragmentation of N-methyl-2-(methylamino)propanamide.

Table 2: Summary of Predicted Key Product Ions in ESI-MS/MS

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss (Da) Proposed Structure of Product Ion Fragmentation Pathway
117 86 31.04 [CH₃-CH(NHCH₃)-C=O]⁺ Loss of methylamine from the amide group.

| 117 | 58 | 59.05 | [CH₃-CH=NH⁺-CH₃] | Cleavage of Cα-C(O) bond. |

Comparative Analysis: EI-MS vs. ESI-MS/MS

  • EI-MS is ideal for creating a reproducible fragmentation "fingerprint" that can be searched against spectral libraries. The presence of the highly stable m/z 58 immonium ion as the likely base peak provides a strong diagnostic marker.

  • ESI-MS/MS offers greater control and specificity. It allows for the selection of the precursor ion (m/z 117), eliminating background noise and confirming the relationship between the precursor and its fragments. The neutral loss of 31 Da (methylamine) is a clear indicator of the secondary amide functionality.

For unambiguous identification, using both techniques is advantageous. GC-EI-MS can provide a robust library-matchable spectrum, while LC-ESI-MS/MS confirms the molecular weight and specific fragmentation transitions.

Experimental Protocol: Acquiring Mass Spectra

This section provides a generalized, self-validating protocol for the analysis of N-methyl-2-(methylamino)propanamide.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
  • Rationale: This method is suitable for volatile and thermally stable compounds. It provides a standardized fragmentation pattern for library matching.

  • Methodology:

    • Sample Preparation: Dissolve the analyte in a volatile solvent (e.g., methanol or acetonitrile) to a concentration of 10-100 µg/mL.

    • GC System:

      • Injector: Split/splitless injector at 250°C. Use a 1 µL injection volume with a split ratio of 20:1. The high temperature ensures rapid volatilization.

      • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

      • Oven Program: Start at 50°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. This gradient ensures good separation from solvent and impurities.

      • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • MS System (Single Quadrupole or ToF):

      • Ion Source: Electron Ionization (EI).

      • Ion Source Temperature: 230°C.

      • Electron Energy: 70 eV. This is the standard energy used to generate reproducible spectra for library comparison. [4] * Mass Range: Scan from m/z 40 to 200. This range covers the molecular ion and all significant predicted fragments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)
  • Rationale: This method is ideal for polar, non-volatile compounds and provides high sensitivity and specificity through MS/MS scans.

  • Methodology:

    • Sample Preparation: Dissolve the analyte in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a concentration of 1-10 µg/mL. The acid is crucial for promoting protonation ([M+H]⁺). [5] 2. LC System:

      • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • MS System (Triple Quadrupole or Q-ToF):

      • Ion Source: Electrospray Ionization (ESI), positive mode.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120°C.

      • Desolvation Gas Flow/Temp: Parameters to be optimized for the specific instrument (e.g., 600 L/hr, 350°C).

      • MS1 Scan: Scan from m/z 50 to 200 to identify the [M+H]⁺ precursor at m/z 117.

      • MS/MS (Product Ion Scan):

        • Precursor Ion: Select m/z 117.

        • Collision Gas: Argon.

        • Collision Energy: Perform a collision energy ramp (e.g., 10-30 eV). This is a self-validating approach, as different fragments will appear at different optimal energies, confirming their origin from the same precursor. The m/z 86 and m/z 58 fragments are expected to be prominent within this range.

Conclusion

The mass spectrometric fragmentation of N-methyl-2-(methylamino)propanamide is predictable and yields structurally significant ions under both EI and ESI conditions. The dominant fragmentation pathways involve α-cleavage to form a highly stable immonium ion (m/z 58) and cleavage of the amide bond to produce a characteristic acylium ion (m/z 86). While EI-MS provides a valuable fingerprint for library identification, the controlled fragmentation of ESI-MS/MS confirms precursor-product relationships with high specificity. The application of the principles and protocols outlined in this guide will enable researchers to confidently identify and characterize this molecule in complex analytical scenarios.

References

  • de Souza, J. S. N., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry. Available at: [Link] [6]2. de Souza, J. S. N., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Center for Biotechnology Information. Available at: [Link] [4]3. de Souza, J. S. N., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. ResearchGate. Available at: [Link] [7]4. Garlapati, R., & Suresh, C. (2019). ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. PubMed. Available at: [Link] [8]5. Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link] [9]6. Chemguide. (n.d.). Fragmentation patterns in mass spectra. Available at: [Link] [1]7. Demir, B., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Available at: [Link] [2]8. University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link] [3]9. SlidePlayer. (2012). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Purity Assessment: Commercial vs. In-House Synthesized N-methyl-2-(methylamino)propanamide

Introduction: The Critical Role of Purity in Research and Development In the landscape of drug discovery and chemical research, the purity of a starting material or intermediate is not merely a quality metric; it is the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Research and Development

In the landscape of drug discovery and chemical research, the purity of a starting material or intermediate is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built. N-methyl-2-(methylamino)propanamide, a bespoke amide, serves as a valuable building block in various synthetic pathways. The presence of impurities, even in minute quantities, can lead to unforeseen side reactions, altered biological activity, and significant challenges in downstream processing and regulatory approval.[1][2]

This guide provides an in-depth comparison of the purity profiles of commercially procured N-methyl-2-(methylamino)propanamide versus a batch synthesized in-house. We will delve into the practicalities of a representative synthetic route, explore potential impurities, and present a multi-faceted analytical workflow for rigorous purity determination. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and methodologies required to make informed decisions about sourcing and qualifying critical chemical entities.

Sourcing the Compound: A Tale of Two Pathways

In-House Synthesis: Control and Characterization

Synthesizing a compound in-house offers unparalleled control over the reaction conditions and purification process. This transparency is invaluable for understanding the potential impurity profile. A common and effective method for preparing N-methyl-2-(methylamino)propanamide is through a direct amidation reaction.

Synthetic Pathway: Carbodiimide-Mediated Amidation

A plausible and controlled synthesis involves the coupling of N-methylalanine with methylamine using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Potential Synthesis-Related Impurities:

  • Unreacted Starting Materials: Residual N-methylalanine and methylamine.

  • Coupling Agent By-products: Dicyclohexylurea (DCU) if using DCC, which can be challenging to remove completely.

  • Side-Reaction Products: Racemization of the chiral center or formation of N-acylurea derivatives.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., Dichloromethane, Ethyl Acetate, Methanol).

Commercial Procurement: Convenience and Caveats

Sourcing from a commercial vendor offers speed and convenience. Reputable suppliers provide a Certificate of Analysis (CoA) stating the purity, typically determined by a single method like HPLC or GC. However, this convenience comes with potential risks.

Key Considerations for Commercial Batches:

  • Methodological Limitations: The vendor's stated purity might not capture all impurities, especially those that are non-UV active, volatile, or inorganic.

  • Batch-to-Batch Variability: Purity and impurity profiles can differ between lots.

  • Unknown Impurities: The synthetic route used by the vendor is often proprietary, making it difficult to predict the nature of potential by-products.

Analytical Workflow for Comprehensive Purity Assessment

A robust purity assessment relies on orthogonal analytical techniques that provide complementary information. We will employ High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Caption: Workflow for comparative purity analysis.

Experimental Protocols

Protocol 1: Purity by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the workhorse for analyzing the purity of non-volatile organic compounds.[3] A reversed-phase C18 column is chosen for its versatility in retaining moderately polar analytes. The use of a formic acid modifier in the mobile phase ensures sharp, symmetrical peaks by suppressing the ionization of free silanol groups on the stationary phase. UV detection at 215 nm is selected for sensitive detection of the amide bond.[4]

Methodology:

  • System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in 50:50 Acetonitrile:Water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Purity Calculation: Determined by area percent calculation, assuming all impurities have a similar response factor to the main peak.

Protocol 2: Volatile Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-molecular-weight starting materials.[5][6] Electron Ionization (EI) provides reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for confident identification.[5]

Methodology:

  • System: Agilent 8890 GC with a 5977B MS detector or equivalent.

  • Column: HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 50 °C, hold for 2 min.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Inlet Temperature: 250 °C, Splitless mode.

  • MS Transfer Line: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-500.

  • Sample Preparation: Dissolve the sample in HPLC-grade Methanol to a concentration of 1 mg/mL.

Protocol 3: Absolute Purity by Quantitative ¹H NMR (qNMR)

Rationale: qNMR provides an absolute purity value (w/w %) by comparing the integral of a specific proton signal from the analyte against that of a certified internal standard of known purity and weight.[7][8] This technique is orthogonal to chromatography and is not dependent on response factors. It is a powerful, non-destructive method for obtaining highly accurate purity data.[7]

Methodology:

  • System: Bruker 400 MHz NMR spectrometer or equivalent.

  • Internal Standard (IS): Maleic Anhydride (Certified Reference Material, >99.9% purity).

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the N-methyl-2-(methylamino)propanamide sample into a clean vial. Record the weight (W_analyte).

    • Accurately weigh ~5 mg of Maleic Anhydride into the same vial. Record the weight (W_IS).

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton with a 30° pulse angle.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Scans: 16.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the N-CH₃ singlet). Record the integral (I_analyte) and the number of protons it represents (N_analyte).

    • Integrate the singlet for the two equivalent protons of Maleic Anhydride (~7.3 ppm). Record the integral (I_IS) and the number of protons (N_IS = 2).

  • Purity Calculation:

    • Purity (w/w %) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS

    • Where: MW = Molecular Weight, Purity_IS = Purity of the internal standard.

Comparative Data Analysis

The following table summarizes the hypothetical but representative purity data obtained for two different commercial lots and one in-house synthesized batch of N-methyl-2-(methylamino)propanamide.

Parameter Commercial Lot A Commercial Lot B In-house Synthesized Batch 1
Appearance White to Off-White SolidYellowish SolidWhite Crystalline Solid
HPLC Purity (% Area) 98.7%96.5%99.2%
GC-MS Purity (% Area) 99.1%97.0%99.5%
qNMR Purity (w/w %) 98.5 ± 0.3% 95.8 ± 0.4% 99.1 ± 0.2%
Identified Impurities (GC-MS) - Residual Solvent: Isopropanol (0.15%)- Unknown Impurity at R.T. 10.2 min (0.6%)- Residual Solvent: Toluene (0.4%)- Unknown Impurity at R.T. 10.2 min (1.8%)- Unknown Impurity at R.T. 11.5 min (0.5%)- Residual Starting Material: N-methylalanine (0.2%)- Residual Solvent: Dichloromethane (0.1%)
Water Content (Karl Fischer) 0.2%0.8%0.1%

Discussion and Interpretation

The multi-technique approach reveals critical differences that would be missed by a single analytical method.

  • Commercial Lot A appears to be of high quality, with purity values that are consistent across all three methods. The primary impurity is a small amount of residual solvent and a single unknown, which would require further characterization for GMP applications.

  • Commercial Lot B highlights the risk of relying solely on a vendor's CoA. Its lower purity, discoloration, and higher water content suggest potential degradation or a less controlled manufacturing process. The presence of multiple unknown impurities at significant levels is a major concern for any research application.

  • The In-house Synthesized Batch demonstrates the highest purity. Crucially, the impurities identified are known starting materials and solvents from the synthesis, which are often easier to control and purge in subsequent optimization steps. The qNMR result confirms the high mass-based purity, providing the greatest confidence in the material's quality.[7][8]

The discrepancy between chromatographic area percent purity and the absolute w/w% purity from qNMR for Lot B underscores an important principle: chromatographic methods can be misleading if impurities have different detector response factors or if non-volatile/inorganic impurities are present.[9]

Conclusion and Recommendations

For researchers, scientists, and drug development professionals, the choice between commercial and synthesized N-methyl-2-(methylamino)propanamide is a balance of time, cost, and quality control.

  • For non-critical, early-stage research, a high-quality commercial source like Lot A may be acceptable after initial verification by at least one orthogonal method (e.g., ¹H NMR) to confirm identity and approximate purity.

  • For late-stage development, GMP applications, or when developing a scalable process, in-house synthesis is strongly recommended. The deep process understanding allows for targeted impurity control and provides a well-characterized, reliable source of material.

  • Independent verification is non-negotiable. Never assume a vendor's CoA is sufficient. A comprehensive, multi-technique purity assessment as outlined in this guide is essential for ensuring the integrity of your research and the quality of your final product.

References

  • Smolecule. (2024, August 10). N-Methyl-N-[2-(methylamino)ethyl]propanamide.
  • U.S. National Library of Medicine. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Center for Biotechnology Information. Available at: [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (2019, February 1). How to check the purity of the chemical compound by H NMR? Available at: [Link]

  • Reddit. (2021, July 18). Quantitative purity determination with NMR. r/NMRspectroscopy. Available at: [Link]

  • Google Patents.CN103512996B - Analysis method for amide compounds.
  • ResearchGate. (2025, August 10). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Available at: [Link]

  • Molbase. Synthesis of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide. Available at: [Link]

  • ResearchGate. (2020, July 14). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. Available at: [Link]

  • National University of Pharmacy. (2014). Analysis of cholic acid amides by high-performance liquid chromatography. Scripta Scientifica Pharmaceutica, 1(1), 59-62. Available at: [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Available at: [Link]

  • U.S. Environmental Protection Agency. (1993, August). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Available at: [Link]

  • Google Patents.CN102093248A - Method for preparing N-(2-Methylphenyl)-2-(propylamino)propa-namide.
  • ScienceDirect. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 332-341. Available at: [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]

  • Organic Syntheses. 1-Methylimidazole-N-oxide. Available at: [Link]

  • International Journal of Drug Regulatory Affairs. (2023, June 15). Recent Regulatory Scenario of Nitrosamines Impurities in Regulated Market US, Europe and Canada. Available at: [Link]

Sources

Validation

Bioequivalence studies of N-methyl-2-(methylamino)propanamide analogs

An In-Depth Comparative Guide to the Bioequivalence Assessment of N-methyl-2-(methylamino)propanamide Analogs Abstract This guide provides a comprehensive framework for designing, conducting, and evaluating bioequivalenc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Bioequivalence Assessment of N-methyl-2-(methylamino)propanamide Analogs

Abstract

This guide provides a comprehensive framework for designing, conducting, and evaluating bioequivalence (BE) studies for analogs of N-methyl-2-(methylamino)propanamide. As this class of compounds is explored for various therapeutic applications, establishing bioequivalence for generic formulations or new dosage forms is a critical regulatory and scientific endeavor.[1] This document synthesizes established regulatory principles with practical experimental protocols, offering researchers, scientists, and drug development professionals a detailed guide to navigating the complexities of BE assessment. We will explore study design causality, in-depth analytical methodologies, and the statistical framework underpinning regulatory acceptance.

Introduction: The Principle of Bioequivalence

Two drug products are considered bioequivalent if they are pharmaceutically equivalent and their bioavailabilities (rate and extent of absorption) are so similar that their effects, with respect to both efficacy and safety, will be essentially the same.[2][3] The primary goal of a bioequivalence study is to demonstrate this similarity by comparing key pharmacokinetic (PK) parameters between a test formulation (e.g., a generic drug) and a reference formulation (e.g., the innovator brand-name drug).[4][5] This process is fundamental for the approval of generic drugs, as it allows for the leveraging of the safety and efficacy data of the reference product.[2][6]

For N-methyl-2-(methylamino)propanamide and its analogs, which are being investigated for their potential biological activities, a robust bioequivalence assessment is paramount for any future generic or modified formulation development.[1]

Foundational Pharmacokinetic Parameters

The assessment of bioequivalence hinges on the comparison of specific pharmacokinetic parameters derived from plasma concentration-time profiles.[2][4]

  • Cmax (Maximum Plasma Concentration): This parameter represents the maximum concentration of the drug in the plasma after administration. It is a primary indicator of the rate of drug absorption.[2][7]

  • AUC (Area Under the Curve): The AUC of a plasma concentration-time graph represents the total extent of drug exposure over time. Two key AUC metrics are used:[2][7]

    • AUC(0-t): The area under the curve from time zero to the last measurable concentration.

    • AUC(0-∞): The area under the curve extrapolated to infinity, representing the total drug exposure from a single dose.

  • Tmax (Time to Maximum Concentration): This is the time at which Cmax is observed. It provides another measure of the rate of absorption.[4]

While Tmax is measured, the primary statistical comparison for bioequivalence focuses on the log-transformed values of Cmax and AUC.[7][8]

Bioequivalence Study Design: A Self-Validating System

The choice of study design is critical to ensure that any observed differences in drug concentration are due to the formulations themselves, not other confounding factors.

The Gold Standard: Randomized, Two-Way Crossover Design

For most immediate-release oral dosage forms, a single-dose, randomized, two-period, two-sequence crossover study is the recommended design.[2][5]

  • Causality: This design is powerful because each subject serves as their own control, receiving both the test and reference products on separate occasions.[8] This approach minimizes the impact of inter-subject variability, which is often a major source of variation in pharmacokinetic data.

  • Randomization: Subjects are randomly assigned to a sequence (e.g., Test then Reference, or Reference then Test) to avoid bias.

  • Washout Period: A sufficient washout period separates the two treatment periods to ensure the drug from the first administration is completely eliminated before the second administration begins.[2][9]

The workflow for such a study is a multi-stage process requiring meticulous planning and execution.

Bioequivalence_Workflow cluster_planning Phase 1: Study Planning & Approval cluster_clinical Phase 2: Clinical Conduct cluster_analysis Phase 3: Analysis & Reporting A Protocol Design B Ethics Committee / IRB Approval A->B A->B C Subject Recruitment & Screening B->C B->C D Period 1: Randomize & Administer (Test or Reference Drug) E Serial Blood Sampling D->E D->E F Washout Period E->F G Period 2: Administer Crossover Drug (Reference or Test) F->G F->G H Serial Blood Sampling G->H I Bioanalytical Sample Analysis (LC-MS/MS) J Pharmacokinetic Modeling I->J I->J K Statistical Analysis (ANOVA) J->K J->K L Final Report Generation K->L K->L M Submission Dossier L->M Regulatory Submission

Caption: Standard workflow for a two-way crossover bioequivalence study.

Bioanalytical Methodology: High-Fidelity Quantification

The accurate quantification of N-methyl-2-(methylamino)propanamide analogs in biological matrices (typically plasma) is the analytical cornerstone of the study. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the industry-standard method due to its superior sensitivity and selectivity.[5][10]

Experimental Protocol: HPLC-MS/MS Method Validation

A robust and validated analytical method is non-negotiable. The protocol must be validated to prove it is fit for purpose, typically following ICH Q2(R1) guidelines.[11]

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To a 100 µL aliquot of plasma, add 25 µL of an internal standard (IS) working solution (a structurally similar, stable isotope-labeled version of the analyte is ideal).

    • Perform protein precipitation by adding 300 µL of acetonitrile. Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for injection into the HPLC system.

  • Chromatographic Conditions:

    • Instrument: HPLC system (e.g., Agilent, Waters) coupled to a triple quadrupole mass spectrometer.

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for separating small amine compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions must be optimized for the parent analyte and the internal standard to ensure specificity. For example, for a related compound, N-methyl-2-pyrrolidone, a transition of m/z 100→58 was used for quantification.[10] Similar optimization would be required for each analog.

  • Method Validation Parameters:

    • Specificity & Selectivity: Ensure no interference from endogenous plasma components.

    • Linearity: Establish a linear relationship between concentration and response over the expected range of sample concentrations.

    • Accuracy & Precision: Intra-day and inter-day runs must meet regulatory criteria (typically ±15% deviation, ±20% at the Lower Limit of Quantification).

    • Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

    • Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Statistical Analysis: The Decision Framework

After calculating the pharmacokinetic parameters for each subject, a statistical analysis is performed to formally assess bioequivalence.

  • Logarithmic Transformation: The AUC and Cmax data are log-transformed because these parameters are not typically normally distributed.[7][8] This transformation allows for the use of parametric statistical tests.

  • Analysis of Variance (ANOVA): An ANOVA is performed on the log-transformed data to assess the effects of sequence, subject, period, and formulation.[5]

  • Confidence Interval Approach: The standard for concluding bioequivalence is the 90% Confidence Interval (CI) . The 90% CI for the ratio of the geometric means (Test/Reference) of Cmax and AUC must fall entirely within the acceptance range of 80.00% to 125.00% .[4][7][8]

Bioequivalence_Decision_Logic Data Calculate Cmax & AUC for each subject LogTransform Log-Transform Data Data->LogTransform ANOVA Perform ANOVA LogTransform->ANOVA Ratio Calculate Geometric Mean Ratio (Test / Reference) ANOVA->Ratio CI Construct 90% Confidence Interval Ratio->CI Decision_AUC Is 90% CI for AUC within 80-125%? CI->Decision_AUC Decision_Cmax Is 90% CI for Cmax within 80-125%? Decision_AUC->Decision_Cmax Yes Fail Not Bioequivalent Decision_AUC->Fail No Pass Bioequivalent Decision_Cmax->Pass Yes Decision_Cmax->Fail No

Caption: Statistical decision logic for establishing bioequivalence.

Comparative Data Summary (Illustrative)

The following table presents illustrative data from hypothetical bioequivalence studies for two different analogs of N-methyl-2-(methylamino)propanamide against their respective reference products. This demonstrates how study outcomes are reported and interpreted.

AnalogPharmacokinetic ParameterGeometric Mean Ratio (Test/Reference)90% Confidence IntervalBioequivalence Conclusion
Analog X Cmax97.2%90.5% – 104.3%Passes
AUC(0-t)99.8%94.1% – 105.8%Passes
Analog Y Cmax118.5%110.2% – 127.1%Fails
AUC(0-t)103.4%96.5% – 110.8%Passes

Analysis of Illustrative Data:

  • Analog X is determined to be bioequivalent to its reference product because the 90% CIs for both Cmax and AUC fall entirely within the 80-125% acceptance range.

  • Analog Y fails to demonstrate bioequivalence. While its AUC is within the acceptable limits, the upper bound of the 90% CI for Cmax (127.1%) exceeds the 125.00% limit, indicating a significant difference in the rate of absorption.

In Vitro Bioequivalence Approaches

For certain drug products, particularly those that are not intended to be absorbed into the bloodstream (locally acting) or for certain biowaivers, in vitro studies may be used to support or replace in vivo studies.[12] For analogs of N-methyl-2-(methylamino)propanamide formulated for oral administration, comparative dissolution testing is a critical in vitro tool. For locally acting gastrointestinal drugs that work by binding, in vitro binding studies can be used to demonstrate bioequivalence by reflecting the drug's mechanism of action.[13][14]

Conclusion

The successful demonstration of bioequivalence for N-methyl-2-(methylamino)propanamide analogs requires a rigorous, multi-faceted approach. From the logical design of a crossover clinical study to the meticulous validation of a highly sensitive bioanalytical method and the correct application of statistical tests, every step is critical for regulatory success. This guide provides the foundational principles and practical protocols necessary to design and execute these studies with scientific integrity, ensuring that any new formulation or generic equivalent meets the same high standards of quality, safety, and efficacy as the innovator product.

References

  • Bioequivalence Studies and Their Role in Drug Development.
  • Bioequivalence Criteria & Requirements. BioPharma Services.
  • Pharmacokinetic Parameters in Anvisa's Bioequivalence Studies: Ensuring Therapeutic Equivalence of Generics. Walsh Medical Media.
  • Guideline on the Investigation of Bioequivalence. European Medicines Agency (EMA).
  • In vivo and In vitro Bioequivalence Testing. Walsh Medical Media.
  • Bioavailability and Bioequivalence in Drug Development. PMC.
  • Bioequivalence Study: Concepts, Approaches, Design, Various Regulatory Prospects and Consider
  • In Vitro Bioequivalence Studies.
  • In Vitro Binding Studies for Bioequivalence Demonstr
  • Equivalence: In Vitro and In Vivo Bioequivalence. JoVE.
  • Session 1 In Vitro Approaches to Demonstrating Bioequivalence -Summary of Discussions-. PQRI.
  • N-Methyl-N-[2-(methylamino)ethyl]propanamide. Smolecule.
  • Bioequivalence Studies: Methodologies and Applic
  • ANALYSIS AND SAMPLING METHODS -POST-COMBUSTION CO2 CAPTURE PROCESS. Gassnova.
  • Notes on the design of bioequivalence study: Ethionamide.
  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA.
  • Guideline on the Investigation of Bioequivalence. Global Health Protection Programme.
  • A Comparative Guide to the Validation of Analytical Methods for N-Methyl-N-phenylnaphthalen-2-amine. Benchchem.
  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI.

Sources

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Method

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